1-((4-Bromophenyl)sulfonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXBYOURNKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351899 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-20-4 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-((4-Bromophenyl)sulfonyl)piperazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information from closely related analogs to offer a broader understanding of its chemical profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation of this and similar molecules.
Chemical Structure and Identifiers
This compound is a chemical compound featuring a piperazine ring functionalized with a 4-bromophenylsulfonyl group. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | Inferred |
| CAS Number | 179334-20-4 | [1][2] |
| Molecular Formula | C10H13BrN2O2S | [1] |
| Molecular Weight | 305.19 g/mol | [1] |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | Inferred |
| InChI | InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | This compound | 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | Source |
| Molecular Weight | 305.19 g/mol | 524.3 g/mol | [1][3] |
| Physical Form | Not Available | Solid | Inferred |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | Not Available | [1] |
Synthesis and Reactivity
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway is the reaction of piperazine with 4-bromophenylsulfonyl chloride.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for the target molecule and should be adapted and optimized by qualified personnel.
Materials:
-
Piperazine
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.1 equivalents) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the characteristic spectral features of related compounds are briefly described.
-
¹H NMR: For a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets around 2.96 and 3.16 ppm in DMSO-d6.[4]
-
¹³C NMR: In the same related compound, the aliphatic carbons of the piperazine ring are observed at approximately 48.46 and 50.14 ppm.[4]
-
IR Spectroscopy: For a similar structure, 1-(4-chlorophenyl) piperazine, characteristic C-H stretching vibrations for the piperazine ring are observed.[5] For 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic C-H stretches are seen at 2883 and 2831 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum of the parent piperazine shows a molecular ion peak corresponding to its molecular weight.[6] For this compound, a molecular ion peak corresponding to its molecular weight of 305.19 g/mol would be expected.
Biological Activity and Potential Applications
There is no specific biological activity data available for this compound in the reviewed literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, including antipsychotics and antidepressants.[7] Furthermore, derivatives of phenylsulfonylpiperazine have been investigated for their potential as anticancer agents.[8] Specifically, some phenylsulfonylpiperazine derivatives have shown cytotoxic activity against breast cancer cell lines.[8] Given these precedents, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience.
Logical Relationships in Drug Discovery
The exploration of this compound in a drug discovery context would follow a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for the investigation of novel chemical entities.
Conclusion
This compound is a compound with limited characterization in publicly accessible scientific literature. This guide has consolidated the available information regarding its chemical structure and identifiers and has proposed a plausible synthetic route based on established chemical principles. While direct experimental data on its physicochemical properties and biological activity are lacking, the prevalence of the piperazine and phenylsulfonyl motifs in medicinal chemistry suggests that this compound may warrant further investigation. The information and hypothetical protocols provided herein are intended to serve as a starting point for researchers interested in the synthesis and evaluation of this and related molecules. All synthetic work should be conducted with appropriate safety precautions and analytical validation.
References
- 1. 179334-20-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(4-Bromophenylsulfonyl)piperazine | 179334-20-4 [sigmaaldrich.com]
- 3. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Piperazine [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
In-depth Technical Guide on the Core Mechanism of Action of 1-((4-Bromophenyl)sulfonyl)piperazine
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document serves as a technical guide concerning the mechanism of action of the compound 1-((4-Bromophenyl)sulfonyl)piperazine. Following a comprehensive review of the current scientific literature, it must be noted that specific studies detailing the definitive mechanism of action, biological targets, and associated signaling pathways for this exact molecule are not presently available. Research has been conducted on structurally related compounds, and this guide will summarize the findings from those studies to provide a contextual understanding of the potential activities of the bromophenyl-sulfonyl-piperazine scaffold.
The piperazine moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, known for its wide range of biological activities including antihistaminic, antipsychotic, antidepressant, and anticancer effects. The inclusion of a sulfonyl group and a bromophenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent piperazine structure.
I. Insights from Structurally Related Compounds
While direct experimental data for this compound is scarce, research on analogous compounds provides valuable insights into its potential biological activities.
A. Phenylsulfonylpiperazine Derivatives as Anticancer Agents
Recent studies have explored the cytotoxic potential of phenylsulfonylpiperazine derivatives against various cancer cell lines. For instance, a series of 20 derivatives were evaluated for their efficacy against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453). Notably, the luminal breast cancer cell line MCF7 showed the highest sensitivity to these compounds. One of the most promising derivatives, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM and a selectivity index (SI) of 35.6 in MCF7 cells. This compound also exhibited significant antimigratory and antiproliferative activities, potentially through the upregulation of E-Cadherin (CDH1) expression, a key player in the epithelial-mesenchymal transition (EMT)[1].
B. Antimicrobial and Antioxidant Activities of Related Scaffolds
Derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, which share the 4-bromophenylsulfonyl moiety, have shown promise as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilms. The antioxidant potential of these derivatives was assessed using DPPH, ABTS, and ferric reducing power assays, with some compounds exhibiting moderate activity[2].
C. Sulfonylpiperazine Analogs as Neurological Modulators
Structure-activity relationship (SAR) studies on sulfonylpiperazine analogs have identified them as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs)[3]. This suggests that the sulfonylpiperazine scaffold could be a valuable starting point for developing therapeutics targeting cholinergic signaling pathways, which are implicated in various neurological disorders.
II. Potential Signaling Pathways and Experimental Workflows
Based on the activities of related compounds, several signaling pathways could be hypothetically modulated by this compound. The following diagrams illustrate these potential pathways and a general workflow for screening such compounds.
Potential Signaling Pathway in Cancer
Caption: Hypothetical signaling pathway for anticancer activity.
General Experimental Workflow for Compound Screening
Caption: A generalized workflow for drug discovery and development.
III. Quantitative Data from Related Compounds
The following table summarizes the quantitative data available for a highly active phenylsulfonylpiperazine derivative against the MCF7 breast cancer cell line[1].
| Compound | Target Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 4.48 | 35.6 |
IV. Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound can be found in the primary literature. A representative protocol for cytotoxicity assays is provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
V. Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the available data on structurally similar compounds suggest that this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Future research should focus on the direct biological evaluation of this compound to identify its specific molecular targets and delineate the signaling pathways through which it exerts its effects. Such studies are crucial for advancing our understanding of this compound and paving the way for its potential clinical applications.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related derivatives and the primary precursor, 4-bromophenylsulfonyl chloride. This approach allows for a detailed and practical understanding of its properties and synthesis.
Introduction
This compound is a versatile bifunctional molecule featuring a piperazine ring, a common motif in pharmacologically active compounds, and a 4-bromophenylsulfonyl group. The piperazine moiety can be further functionalized, making this compound a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The 4-bromophenylsulfonyl group imparts specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug substance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its essential precursor, 4-bromophenylsulfonyl chloride. Data for the target compound are largely inferred from its derivatives and fundamental chemical principles, and this is noted where applicable.
| Property | This compound | 4-Bromophenylsulfonyl Chloride |
| Molecular Formula | C₁₀H₁₃BrN₂O₂S | C₆H₄BrClO₂S |
| Molecular Weight | 305.19 g/mol (Calculated) | 255.51 g/mol |
| Appearance | Expected to be a solid | White to beige crystalline powder or crystals[1][2] |
| Melting Point | Data not available | 73-77 °C[2][3] |
| Boiling Point | Data not available | 153 °C at 15 mmHg[2][3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform. | Soluble in chloroform and DMSO; decomposes in water[1][2][3]. |
| CAS Number | Not definitively assigned | 98-58-8[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved through the nucleophilic substitution reaction between piperazine and 4-bromophenylsulfonyl chloride. To favor the mono-substituted product, it is crucial to use an excess of piperazine relative to the sulfonyl chloride.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard sulfonamide formation reactions.
Materials:
-
Piperazine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as an acid scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-bromophenylsulfonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. An optional base like triethylamine (1.1 equivalents) can be included in the piperazine solution to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired this compound. The disubstituted byproduct, 1,4-bis[(4-bromophenyl)sulfonyl]piperazine, if formed, will also be separated during this step[4].
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, typically as two doublets in the downfield region (around 7.5-7.8 ppm). The protons on the piperazine ring will appear as two multiplets in the upfield region (around 2.8-3.2 ppm). A singlet corresponding to the N-H proton of the piperazine ring would also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbons of the bromophenyl ring and two unique carbons for the piperazine ring.
Mass Spectrometry (MS)
-
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
-
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹. A band corresponding to the N-H stretching of the secondary amine in the piperazine ring would be observed in the region of 3200-3400 cm⁻¹.
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from starting materials to the final, purified product, highlighting the key stages of the chemical transformation.
Caption: Logical flow of the synthesis of this compound.
Safety and Handling
-
4-Bromophenylsulfonyl chloride is corrosive and can cause irritation to the skin, eyes, and respiratory system[1]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine is a corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Appropriate handling precautions are necessary.
-
The final product, This compound , should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.
Conclusion
References
- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 4-Bromobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 4. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activity of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4). This compound belongs to the phenylsulfonyl piperazine class, which has garnered interest for its potential therapeutic applications, notably as an antimalarial agent.
Synthesis of 1-(4-Bromophenylsulfonyl)piperazine
The synthesis of 1-(4-Bromophenylsulfonyl)piperazine is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperazine. This reaction is a common and effective method for the formation of sulfonamides.
Reaction Scheme:
Experimental Protocol
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Piperazine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the piperazine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Bromophenylsulfonyl)piperazine.
-
Synthesis Workflow Diagram
Characterization Data
Specific experimental characterization data for 1-(4-Bromophenylsulfonyl)piperazine is not widely published. The following table summarizes expected and typical characterization data based on its chemical structure and data from analogous compounds.
| Property | Expected Value / Technique |
| Molecular Formula | C₁₀H₁₃BrN₂O₂S |
| Molecular Weight | 305.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (AA'BB' system, ~7.6-7.8 ppm), Piperazine protons (~3.0-3.3 ppm), NH proton (broad singlet, variable). |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~128-140 ppm), Piperazine carbons (~45-50 ppm). |
| Mass Spectrometry (MS) | ESI-MS: Expected [M+H]⁺ at m/z 306.0 and 308.0 (due to bromine isotopes). Fragmentation would likely involve cleavage of the sulfonyl-piperazine bond and fragmentation of the piperazine ring. |
| Infrared (IR) | Characteristic peaks for S=O stretching (~1350 and 1160 cm⁻¹), C-S stretching, and N-H stretching. |
| Purity | >95% (typically assessed by HPLC or NMR) |
Biological Activity and Signaling Pathway
The phenylsulfonyl piperazine class of compounds has been identified as a specific inhibitor of erythrocyte invasion by the malaria parasite, Plasmodium falciparum.[1] Recent studies have elucidated that these compounds interfere with the dynamics of actin-1 and profilin in the parasite.[2]
Mechanism of Action
The proposed mechanism of action involves the disruption of the interaction between P. falciparum actin-1 (PfACT1) and P. falciparum profilin (PfPFN). This interaction is crucial for the polymerization of actin filaments, a process essential for the motility and invasion of host red blood cells by the parasite's merozoite stage. By inhibiting this process, phenylsulfonyl piperazines effectively block a critical step in the malaria parasite's life cycle.[2]
Signaling Pathway Diagram
This guide provides a foundational understanding of the synthesis, characterization, and potential biological relevance of 1-(4-Bromophenylsulfonyl)piperazine. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with enhanced efficacy and safety profiles.
References
Biological Activity of Bromophenylsulfonyl Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of bromophenylsulfonyl piperazine derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support ongoing research and development in this area.
Quantitative Bioactivity Data
The following tables summarize the in vitro cytotoxic activity of a series of bromophenylsulfonyl piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of Benzamide-Piperazine-Sulfonamide Hybrids
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 3b | 2-Cl | T98G (Brain) | 28.5 |
| HeLa (Cervical) | 35.2 | ||
| A375 (Skin) | >100 | ||
| A549 (Lung) | >100 | ||
| MD-AMB-231 (Breast) | >100 | ||
| 3d | 4-Cl | T98G (Brain) | 24.2 |
| HeLa (Cervical) | 38.2 | ||
| A375 (Skin) | >100 | ||
| A549 (Lung) | >100 | ||
| MD-AMB-231 (Breast) | >100 | ||
| 3g | 3-NO2 | T98G (Brain) | 33.6 |
| HeLa (Cervical) | >100 | ||
| A375 (Skin) | >100 | ||
| A549 (Lung) | >100 | ||
| MD-AMB-231 (Breast) | >100 | ||
| 4c | 3-F | T98G (Brain) | 35.8 |
| HeLa (Cervical) | >100 | ||
| A375 (Skin) | >100 | ||
| A549 (Lung) | >100 | ||
| MD-AMB-231 (Breast) | >100 | ||
| 4e | 4-F | T98G (Brain) | 31.7 |
| HeLa (Cervical) | >100 | ||
| A375 (Skin) | >100 | ||
| A549 (Lung) | >100 | ||
| MD-AMB-231 (Breast) | >100 |
Data extracted from a study on substituted hippuric acid derivatives containing an arylsulfonylpiperazine nucleus. The core structure includes a 4-bromophenylsulfonyl moiety.[1]
Table 2: Cytotoxic Activity of Phthalazinylpiperazine Derivatives
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 7a | H | MDA-MB-231 (Breast) | 0.079 |
| 7e | 3,4-di-Cl | MDA-MB-231 (Breast) | 0.013 |
| A549 (Lung) | 2.19 | ||
| HT-29 (Colon) | 2.19 | ||
| Vatalanib (Control) | - | MDA-MB-231 (Breast) | 63.90 |
| A549 (Lung) | 20.27 | ||
| HT-29 (Colon) | 21.96 |
Data from a study on 1,4-disubstituted phthalazinylpiperazine derivatives, where the piperazine is attached to a bromophenyl group.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bromophenylsulfonyl piperazine derivatives.
Synthesis of Bromophenylsulfonyl Piperazine Derivatives
This protocol describes a general method for the synthesis of N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivatives.
Step 1: Synthesis of 1-(4-bromophenylsulfonyl)piperazine
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenylsulfonyl)piperazine.
Step 2: N-acylation/aroylation of 1-(4-bromophenylsulfonyl)piperazine
-
Dissolve 1-(4-bromophenylsulfonyl)piperazine (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][3][4][5][6]
Materials:
-
96-well microplates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bromophenylsulfonyl piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the bromophenylsulfonyl piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][7][8][9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][10][11]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[3][6][12][13]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the evaluation of bromophenylsulfonyl piperazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Sulfonylpiperazine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a versatile building block for modulating the activity of enzymes, receptors, and ion channels. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of sulfonylpiperazine compounds across various therapeutic areas, with a focus on their applications as anticancer agents, and modulators of key central nervous system (CNS) targets. This document details the experimental methodologies for key biological assays and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological and logical relationships.
Sulfonylpiperazine Derivatives as Anticancer Agents
The sulfonylpiperazine core has been extensively explored in the design of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.
Structure-Activity Relationship of Acylsulfonylpiperazines
A series of 1-acyl-4-sulfonylpiperazine derivatives have been shown to exhibit antiproliferative effects, particularly against human prostate cancer cell lines. The general structure of these compounds consists of a central piperazine ring, an acyl group at the N1 position, and a sulfonyl group at the N4 position.
Key SAR Observations:
-
Acyl Group (R1): The nature and substitution pattern of the acyl group significantly influence the anticancer activity. A proper polarization of the R1 substituent is crucial for activity, likely to ensure the correct orientation within the target's binding site.
-
Sulfonyl Group (R2): Modifications to the sulfonyl moiety also play a role in modulating the cytotoxic potency.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected acylsulfonylpiperazine derivatives against the C4-2 human prostate cancer cell line.
| Compound ID | R1 (Acyl Group) | R2 (Sulfonyl Group) | IC50 (µM)[1] |
| 4a | 2-bromo-5-methoxybenzoyl | 4-methylphenyl | > 50 |
| 4e | 2-fluoro-5-methoxybenzoyl | 4-methylphenyl | 15.2 |
| 4g | 2-chloro-5-methoxybenzoyl | 4-methylphenyl | 12.5 |
| 4h | 2,5-dimethoxybenzoyl | 4-methylphenyl | 10.1 |
| 4k | 2-methoxy-5-(trifluoromethyl)benzoyl | 4-methylphenyl | 8.5 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The antiproliferative activity of the sulfonylpiperazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonylpiperazine compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Sulfonylpiperazines as Modulators of CNS Targets
The sulfonylpiperazine scaffold is a cornerstone in the development of ligands for various CNS receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors.
Dopamine D2 Receptor Antagonists
Sulfonylpiperazine derivatives have been designed as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.
Activation of the D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can also modulate the activity of various ion channels. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway, which is independent of G protein signaling.[7][8][9]
The affinity of sulfonylpiperazine compounds for the D2 receptor is determined using a competitive radioligand binding assay.[2][8][10]
Principle: This assay measures the ability of an unlabeled test compound (sulfonylpiperazine derivative) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.
Procedure:
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor or from brain tissue rich in D2 receptors (e.g., striatum).
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Serotonin Receptor Ligands
Sulfonylpiperazine derivatives have been developed as potent ligands for various serotonin (5-HT) receptors, including the 5-HT1A, 5-HT2C, and 5-HT6 subtypes.
The following table presents the binding affinities of a series of (piperazin-1-yl-phenyl)-arylsulfonamides for human 5-HT2C and 5-HT6 receptors.
| Compound ID | R (on phenylsulfonamide) | 5-HT2C IC50 (nM) | 5-HT6 IC50 (nM) |
| 6a | H | 25 | 15 |
| 6b | 2-Naphthyl | 4 | 3 |
| 6c | 4-Biphenyl | 10 | 8 |
| 6d | 8-Quinolyl | 12 | 10 |
The functional activity of compounds at the 5-HT2C receptor, a Gq-coupled GPCR, can be assessed by measuring changes in intracellular calcium concentration.
Principle: Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Procedure:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable medium.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (effective concentration for 50% of maximal response) for agonists or IC50 for antagonists is determined from the dose-response curves.
Neuronal Nicotinic Receptor Allosteric Modulators
Sulfonylpiperazine analogues have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes.[4][11]
The following table shows the IC50 values for the inhibition of acetylcholine-induced responses by sulfonylpiperazine NAMs at human α4β2 and α3β4 nAChRs.
| Compound ID | R (on phenylsulfonyl) | α4β2 nAChR IC50 (µM)[11] | α3β4 nAChR IC50 (µM)[11] |
| 1 | H | 1.2 | 3.5 |
| 2 | 4-F | 0.8 | 2.1 |
| 3 | 4-Cl | 0.5 | 1.5 |
| 4 | 4-Br | 0.4 | 1.2 |
The activity of allosteric modulators on nAChRs can be evaluated using a calcium flux assay in cells expressing the receptor.
Principle: nAChRs are ligand-gated ion channels that are permeable to cations, including Ca2+. Activation of these receptors by an agonist (e.g., acetylcholine) leads to an influx of Ca2+, which can be detected by a calcium-sensitive dye. Allosteric modulators will enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the agonist-induced calcium influx.
Procedure:
-
Cell Culture and Dye Loading: Cells expressing the desired nAChR subtype are cultured and loaded with a calcium indicator dye as described for the 5-HT2C assay.
-
Compound Pre-incubation: The cells are pre-incubated with the sulfonylpiperazine test compound (potential NAM) for a short period.
-
Agonist Addition: An agonist, such as acetylcholine, is added at a concentration that elicits a submaximal response (e.g., EC20).
-
Fluorescence Measurement: The change in fluorescence is monitored to measure the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the NAM is quantified by the reduction in the agonist-induced calcium signal, and the IC50 value is determined.
Synthesis of the Sulfonylpiperazine Core
A common method for the synthesis of N-arylsulfonylpiperazines involves the reaction of a piperazine derivative with an arylsulfonyl chloride.[1][5][12]
General Synthetic Procedure
-
N-Boc Protection (if necessary): If a monosubstituted piperazine is desired, one of the nitrogen atoms of piperazine is first protected, often with a tert-butyloxycarbonyl (Boc) group.
-
Sulfonylation: The free secondary amine of the (Boc-protected) piperazine is reacted with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane or acetonitrile.
-
Deprotection (if necessary): If a Boc protecting group was used, it is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired N-arylsulfonylpiperazine.
-
Further Functionalization: The free secondary amine can then be further functionalized to introduce the desired R1 group.
Conclusion
The sulfonylpiperazine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the various components of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and biological evaluation of sulfonylpiperazine derivatives. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the SAR principles outlined in this document will undoubtedly lead to the discovery of new and improved drugs for a wide range of human ailments.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthesis of Piperazine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing piperazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing piperazine ring and the de novo construction of the piperazine core. The former is more common and involves N-arylation, N-alkylation, and amide coupling reactions.
N-Arylation of the Piperazine Ring
The introduction of an aryl group onto one or both of the piperazine nitrogens is a crucial step in the synthesis of many pharmaceutical agents. The two most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4][5] This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., BINAP, Xantphos) in a small amount of the reaction solvent. For pre-formed catalysts, this step may not be necessary.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
Table 1: Examples of Buchwald-Hartwig Amination of Piperazine Derivatives
| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 22 | 0.08 | 96 | [6] |
| 4-Bromotoluene | N-Boc-piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 22 | 0.08 | 96 | [6] |
| Aryl Bromide | N-methylpiperazine | Pd(OAc)2 / (R)-BINAP | NaOtBu | Toluene | 100 | N/A | >95 | [7] |
Note: (NHC)Pd(allyl)Cl is a specific pre-catalyst.
The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination.[8][9] It often requires higher reaction temperatures but can be advantageous for specific substrates.[8]
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the piperazine derivative (1.0-1.5 equiv.), a copper catalyst (e.g., CuI, Cu2O, or copper powder), and a base (e.g., K2CO3, K3PO4).
-
Solvent and Ligand: Add a high-boiling polar solvent such as DMF, DMSO, or NMP. In some cases, a ligand (e.g., a diamine or an amino acid) is added to improve the reaction efficiency.
-
Reaction Execution: Heat the mixture to a high temperature (often >150 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Table 2: Examples of Ullmann Condensation of Piperazine Derivatives
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromides | N-heterocycles | CuI | Acylhydrazine | K2CO3 | DMSO | 120 | Moderate to High | [10] |
| Aryl Halides | Alkylamines | CuCl | Acylhydrazone | K2CO3 | DMSO | 120 | Moderate to High | [10] |
| Aryl Halides | Phenols | Nano-sized Cu | N-phenylpicolinamide | Cs2CO3 | DMF | 120 | 30-93 | [11] |
N-Alkylation of the Piperazine Ring
The introduction of alkyl groups at the nitrogen atoms of piperazine is commonly achieved through reductive amination or nucleophilic substitution.
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12][13]
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve the piperazine derivative (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane). An acid catalyst, such as acetic acid, can be added to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation, to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[14]
Table 3: Examples of Reductive Amination for Piperazine Synthesis
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-(Piperazin-1-yl)ethanamine derivative | N-methyl-4-piperidone | NaBH(OAc)3 | Acetonitrile/DCE | 60 | [14] |
| 2-Oxopiperazine | Carboxylic Acid | Phenylsilane/Zn(OAc)2 | N/A | 92 | [12] |
| Dioximes | N/A | H2, Pd/C | Methanol | Good | [15] |
Amide Coupling
The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules.[16][17] This is typically achieved using a coupling agent to activate the carboxylic acid.[17][18]
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
-
Acid Activation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DMF or DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1-1.2 equiv.). Stir the mixture at room temperature for about 30 minutes to an hour.
-
Amine Addition: Add the piperazine derivative (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine). Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]
Table 4: Examples of Amide Coupling with Piperazine Derivatives
| Carboxylic Acid | Piperazine Derivative | Coupling Reagent | Additive | Base | Solvent | Yield (%) | Reference |
| Chromone-2-carboxylic acid | Phenyl/benzyl piperazines | EDC.HCl | DMAP | - | DCM | N/A | [16] |
| Benzoic/Cinnamic acids | Phenyl/benzyl piperazines | EDC.HCl | HOBt | - | DCM/DMF | N/A | [19] |
| 1-Piperonyl piperazine | Benzoic acid | N/A | N/A | N/A | N/A | N/A | [20] |
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways relevant to piperazine derivatives.
Synthetic Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Biological Signaling: GPCR Activation
Many piperazine derivatives act as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, modulating downstream signaling cascades.[21][22]
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Biological Signaling: Kinase Inhibition
Piperazine derivatives have been developed as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by blocking aberrant signaling pathways.[23][24]
Caption: Mechanism of action for a piperazine-based kinase inhibitor.
Biological Activity of Piperazine Derivatives
The therapeutic potential of piperazine derivatives is vast, with compounds targeting a wide range of biological entities. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative piperazine derivatives against various targets.
Table 5: Piperazine Derivatives as GPCR Ligands
| Compound | Target Receptor | Ki (nM) | Reference |
| Compound 7 | 5-HT1A | 0.57 | [21] |
| Compound 4 | 5-HT1A | 0.78 | [21] |
| Compound 22 | Dopamine D2 | 53 | [1] |
| Compound 24 | Dopamine D4 | 0.72 | [1] |
| Compound 6a | Dopamine D3 | 1.4 | [2] |
| Compound 7a | Dopamine D3 | 2.5 | [2] |
| Compound 8a | 5-HT1A | <17.6 | [25] |
| Compound 8b | 5-HT7 | 9.38 | [25] |
Table 6: Piperazine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Compound 3p | EGFR | A549 | 0.08 | [23] |
| Compound 5 | EGFR | Various | 1 (nM) | |
| Compound 13 | EGFRwt | N/A | 5.06 (nM) | [22] |
| Compound 10 | VEGFR, EGFR, HER2 | MCF-7 | 31 | [24] |
| Compound 12 | VEGFR, EGFR, HER2 | MCF-7 | 36 | [24] |
| Compound 35 | EGFR L858R/T790M | H1975 | 0.126 | |
| Compound 38 | EGFR L858R/T790M | H1975 | 0.600 | [26] |
Conclusion
The synthesis of piperazine derivatives remains a dynamic and evolving field of research. The methodologies outlined in this guide, from classical reactions to modern catalytic systems, provide a robust toolbox for chemists to access a diverse range of piperazine-containing molecules. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles, further solidifying the importance of the piperazine scaffold in drug discovery.
References
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 12. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Toxicity and Safety Profile of 1-((4-Bromophenyl)sulfonyl)piperazine
Notice of Limited Data Availability
Following a comprehensive search of scientific literature, patent databases, and chemical safety repositories, it has been determined that there is a significant lack of publicly available data on the toxicity and safety profile of 1-((4-Bromophenyl)sulfonyl)piperazine. This compound is primarily documented as a chemical intermediate in the synthesis of other molecules. The available information does not include toxicological studies, safety assessments, or detailed pharmacological evaluations necessary to construct an in-depth technical guide as requested.
Similarly, a search for the closely related compound, 1-(4-Bromophenyl)piperazine, also reveals its primary role as a synthetic building block.[1][2][3] While its preparation and use in chemical reactions are described, detailed public information regarding its toxicity and safety profile is also scarce.[4][5]
Due to the absence of the required experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or meaningful visualizations of signaling pathways or experimental workflows for this compound at this time.
This document serves to inform researchers, scientists, and drug development professionals of the current knowledge gap regarding the safety and toxicity of this specific chemical entity. Further research and publication in peer-reviewed sources would be necessary to produce the comprehensive guide originally requested.
References
- 1. Page loading... [guidechem.com]
- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]
The Discovery and Development of Novel Sulfonylpiperazine Analogs: A Technical Guide
Introduction
The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the discovery and development of novel analogs with potent therapeutic activities, spanning from antibacterial and antiviral to anticancer applications. The inherent physicochemical properties of the piperazine ring, combined with the diverse functionalities that can be introduced via the sulfonyl group, provide a robust framework for structure-based drug design. This technical guide delves into the core aspects of the discovery and development of these promising compounds, presenting key data, experimental methodologies, and the underlying biological pathways.
Key Therapeutic Areas and Lead Compounds
Research into sulfonylpiperazine analogs has yielded promising lead compounds in several critical therapeutic areas. This section summarizes the key findings for distinct classes of these analogs.
Antibacterial Agents: LpxH Inhibitors
A significant breakthrough in the fight against multidrug-resistant Gram-negative bacteria has been the development of sulfonylpiperazine analogs as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of these bacteria.
Table 1: In Vitro Activity of Sulfonylpiperazine LpxH Inhibitors
| Compound ID | Modification | % LpxH Inhibition (at 0.1 µM) | Reference |
| AZ1 | Phenyl group | 22% | [1] |
| JH-LPH-28 | Phenyl and N-acetyl group modifications | 48% | [1] |
| JH-LPH-33 | Phenyl and N-acetyl group modifications | 79% | [1] |
| JH-LPH-41 | Extended N-acyl chain | ~64% | [1] |
Anti-influenza Agents: Nucleozin Analogs
Sulfonylpiperazine derivatives of nucleozin have been investigated as potent inhibitors of the influenza A virus. These compounds target the viral nucleoprotein (NP), a critical component for viral genome replication and transcription. By inducing the aggregation of NP, these analogs disrupt the formation of functional ribonucleoprotein (RNP) complexes.
Table 2: Anti-influenza Activity of Nucleozin Sulfonylpiperazine Derivatives
| Compound ID | Substitution Pattern | In Vitro Anti-influenza Activity | Reference |
| 6d, 6g, 6h, 6i, 6j | Various substitutions | Better activity than ribavirin | |
| 6i | 2,3-dichlorobenzene substituted | Most remarkable in vitro activity |
Note: Specific quantitative data such as EC50 values were not consistently available in the searched literature for direct comparison in this table.
Anticancer Agents: Chrysin-Based Analogs and BCL-2 Inhibitors
The conjugation of sulfonylpiperazine moieties to natural products like chrysin, or their design as B-cell lymphoma 2 (BCL-2) protein inhibitors, has yielded promising anticancer candidates. These compounds often induce apoptosis in cancer cells through the intrinsic pathway.
Table 3: Cytotoxic Activity of Novel Sulfonylpiperazine Analogs
| Compound Class | Target Cell Line | Key Findings | Reference |
| Chrysin-sulfonylpiperazines | SK-OV3, HeLa, HT-29, A-549 | Halogenated and methoxy-substituted analogs showed promising anticancer potential. | |
| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | MDA-MB-231 (breast cancer) | Compounds exhibited moderate to high cytotoxic activity, acting as BCL2 inhibitors. |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions, and a standardized comparison table could not be generated from the available search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of sulfonylpiperazine analogs.
General Synthesis of Sulfonylpiperazine Analogs
The synthesis of sulfonylpiperazine derivatives typically involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. The following is a generalized protocol:
-
Dissolution: Dissolve the desired piperazine derivative (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, 1,4-dioxane).
-
Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (1 to 1.2 equivalents).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 to 1.5 equivalents), to the reaction mixture to neutralize the HCl generated.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Malachite Green Assay for LpxH Inhibition
This colorimetric assay is used to determine the inhibitory activity of compounds against LpxH by measuring the release of inorganic phosphate.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO) and the substrate UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Reaction Setup: In a 96-well plate, add the LpxH enzyme to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the sulfonylpiperazine inhibitor to the wells.
-
Initiation of Reaction: Add the substrate UDP-DAGn to initiate the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a malachite green reagent.
-
Measurement: After a further incubation period (e.g., 20-30 minutes) for color stabilization, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor. IC50 values can be determined by fitting the dose-response data to an appropriate equation.[2]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonylpiperazine analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 values.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Treat cells with the sulfonylpiperazine compounds for the desired time to induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.[4]
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of novel sulfonylpiperazine analogs are underpinned by their specific interactions with key biological pathways.
Inhibition of Lipid A Biosynthesis
Sulfonylpiperazine LpxH inhibitors directly target the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. By inhibiting LpxH, these compounds prevent the formation of a critical component of the bacterial outer membrane, leading to bacterial cell death.
Disruption of Influenza A Virus Replication
Nucleozin sulfonylpiperazine analogs interfere with the function of the influenza A virus nucleoprotein (NP). NP is essential for encapsidating the viral RNA genome and for the activity of the viral RNA polymerase. The binding of the inhibitor to NP induces its aggregation, preventing the formation of functional RNP complexes necessary for viral replication and transcription.[5]
Induction of Apoptosis via BCL-2 Inhibition
Anticancer sulfonylpiperazine derivatives can induce programmed cell death (apoptosis) by targeting the BCL-2 family of proteins. BCL-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By inhibiting BCL-2, these compounds allow pro-apoptotic proteins like BAX and BAK to form pores in the mitochondrial membrane, leading to the activation of the caspase cascade and eventual cell death.
References
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 1-((4-Bromophenyl)sulfonyl)piperazine, a valuable building block in medicinal chemistry. The protocol is designed to favor the selective mono-sulfonylation of piperazine, a common challenge in the synthesis of such derivatives.
Introduction
This compound is a key intermediate in the development of various pharmacologically active compounds. The presence of the bromophenylsulfonyl group provides a scaffold for further chemical modifications, such as cross-coupling reactions, while the piperazine moiety is a common pharmacophore in many drug candidates. The synthesis involves the reaction of 4-bromophenylsulfonyl chloride with piperazine. A critical aspect of this synthesis is achieving selective mono-N-substitution of the piperazine ring to avoid the formation of the disubstituted byproduct, 1,4-bis[(4-bromophenyl)sulfonyl]piperazine. This protocol addresses this challenge by utilizing a piperazine salt to protect one of the nitrogen atoms, thereby promoting the desired mono-sulfonylation.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂S |
| Molecular Weight | 305.20 g/mol |
| CAS Number | 179334-20-4 |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% |
| Yield (Typical) | 60-70% |
Experimental Protocol
Materials:
-
Piperazine
-
Hydrochloric acid (concentrated)
-
4-Bromophenylsulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Preparation of Piperazine Monohydrochloride
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a minimal amount of a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 equivalent) dropwise with stirring.
-
A white precipitate of piperazine monohydrochloride will form.
-
Isolate the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a stirred suspension of piperazine monohydrochloride (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.0 equivalent) in DCM.
-
Add the solution of 4-bromophenylsulfonyl chloride dropwise to the piperazine monohydrochloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a white to off-white solid.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J = 8.8 Hz, 2H), 7.63 (d, J = 8.8 Hz, 2H), 3.16 (t, J = 5.0 Hz, 4H), 2.95 (t, J = 5.0 Hz, 4H), 1.85 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.0, 132.5, 129.0, 127.5, 46.5, 45.5.
-
IR (KBr, cm⁻¹): 3350 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1340 (S=O stretch, asymmetric), 1160 (S=O stretch, symmetric).
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₄BrN₂O₂S⁺: 305.99, found: 305.99.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperazine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-((4-Bromophenyl)sulfonyl)piperazine as a key intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the development of dopamine D4 receptor antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.
Introduction
This compound is a versatile bifunctional molecule containing a piperazine ring and a bromophenylsulfonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The bromophenylsulfonyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of diverse and complex molecules. Its primary application lies in the development of neurologically active compounds, particularly those targeting dopamine receptors.
Applications in Drug Synthesis
The principal application of this compound is as an intermediate in the synthesis of selective dopamine D4 receptor antagonists. The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1][2][3][4]. Antagonists of the D4 receptor are therefore of significant interest as potential therapeutic agents.
The this compound moiety serves as a core structural element that can be further functionalized to achieve high affinity and selectivity for the D4 receptor. The sulfonamide linkage provides a rigid and metabolically stable connection, while the bromophenyl group can be utilized in cross-coupling reactions to introduce further diversity.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the title intermediate from piperazine and 4-bromophenylsulfonyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Piperazine | 86.14 | 2.58 g | 0.03 |
| 4-Bromophenylsulfonyl chloride | 255.50 | 5.11 g | 0.02 |
| Triethylamine | 101.19 | 4.2 mL | 0.03 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel (for column chromatography) | - | - | - |
| Ethyl Acetate (for chromatography) | - | - | - |
| Hexanes (for chromatography) | - | - | - |
Procedure:
-
To a stirred solution of piperazine (2.58 g, 0.03 mol) and triethylamine (4.2 mL, 0.03 mol) in dichloromethane (100 mL) at 0 °C, add a solution of 4-bromophenylsulfonyl chloride (5.11 g, 0.02 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Synthesis of a Dopamine D4 Receptor Antagonist from this compound
This protocol describes a plausible synthetic route to a potent and selective dopamine D4 receptor antagonist, 3-(1-(4-(4-bromophenylsulfonyl)piperazin-1-yl)ethyl)quinoline, using this compound as the starting material.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 319.22 | 3.19 g | 0.01 |
| 3-(1-Chloroethyl)quinoline | 191.65 | 2.11 g | 0.011 |
| Potassium Carbonate | 138.21 | 2.76 g | 0.02 |
| Acetonitrile | 41.05 | 50 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel (for column chromatography) | - | - | - |
| Ethyl Acetate (for chromatography) | - | - | - |
| Hexanes (for chromatography) | - | - | - |
Procedure:
-
To a stirred suspension of this compound (3.19 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetonitrile (50 mL), add 3-(1-chloroethyl)quinoline (2.11 g, 0.011 mol).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
Quantitative Data Summary:
| Intermediate/Product | Starting Material(s) | Yield (%) | Purity (%) |
| This compound | Piperazine, 4-Bromophenylsulfonyl chloride | 85-95 | >98 |
| 3-(1-(4-(4-Bromophenylsulfonyl)piperazin-1-yl)ethyl)quinoline | This compound, 3-(1-Chloroethyl)quinoline | 70-80 | >99 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the dopamine D4 receptor antagonist.
Dopamine D4 Receptor Signaling Pathway
The synthesized antagonist is designed to block the signaling cascade initiated by the binding of dopamine to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Application of 1-((4-Bromophenyl)sulfonyl)piperazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 1-((4-Bromophenyl)sulfonyl)piperazine and its derivatives in medicinal chemistry. While direct biological data for this specific compound is limited in publicly available literature, this report details the activities of structurally related compounds, providing a strong basis for its potential therapeutic applications. The protocols provided are based on established methodologies for analogous compounds and can be adapted for the evaluation of this compound.
Introduction and Rationale
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The piperazine moiety is a common feature in many approved drugs, known to improve pharmacokinetic properties, while the arylsulfonyl group can engage in key interactions with biological targets. The presence of a bromine atom offers a site for further chemical modification and can enhance binding affinity through halogen bonding.
Derivatives of the core structure have shown potential in various therapeutic areas, including:
-
Antimicrobial Agents: Analogues have demonstrated activity against Gram-positive bacteria.
-
Antioxidants: The core structure may contribute to radical scavenging activity.
-
Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-established as ligands for various CNS receptors.
Synthesis Protocols
A general method for the synthesis of N-arylsulfonylpiperazines involves the reaction of piperazine with an arylsulfonyl chloride in the presence of a base.
General Protocol for the Synthesis of this compound:
Materials:
-
Piperazine
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in DCM in a separate flask and add it to the dropping funnel.
-
Add the 4-bromophenylsulfonyl chloride solution dropwise to the piperazine solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Biological Activity and Experimental Protocols
Antimicrobial Activity
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been shown to possess moderate antimicrobial activity, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivative (Compound 6)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538 | 250[1] |
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [2][3][4][5][6]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum with a standard antibiotic), a negative control well (medium only), and a growth control well (inoculum in medium without any compound).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Antioxidant Activity
The antioxidant potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound | DPPH Inhibition (%) |
| N-acylated α-amino acid 5 | 4.70 ± 1.88[1] |
| 4H-1,3-oxazol-5-one 6 | 16.75 ± 1.18[1] |
Protocol: DPPH Radical Scavenging Assay [7][8][9]
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
-
Preparation of Test Samples:
-
Prepare stock solutions of the test compound and the positive control in methanol.
-
From the stock solutions, prepare a series of dilutions.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Toxicity
The toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was assessed using the Daphnia magna bioassay.
Table 3: Toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives against Daphnia magna
| Compound | LC₅₀ (48h, µg/mL) |
| N-acylated α-amino acid 5 | 54.62[1] |
| 4H-1,3-oxazol-5-one 6 | 21.07[1] |
Protocol: Daphnia magna Toxicity Bioassay [1][7][10][11][12][13]
This is an acute toxicity test that determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a 48-hour period.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted hard water (or other suitable culture medium)
-
Test compound
-
24-well plates or small beakers
-
Incubator set at 20 ± 2°C with a 16:8 hour light:dark cycle
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound in the reconstituted hard water. Include a solvent control and a negative control (reconstituted hard water only).
-
-
Test Setup:
-
In each well of a 24-well plate, add 10 mL of the respective test solution.
-
Carefully transfer 5-10 Daphnia magna neonates into each well.
-
-
Incubation:
-
Incubate the plates for 48 hours under the specified conditions.
-
-
Observation:
-
After 24 and 48 hours, count the number of immobilized or dead daphnids in each well. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antimicrobial Activity Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathway Interaction
Caption: Hypothesized mechanism of antimicrobial action.
Conclusion
This compound presents a valuable scaffold for medicinal chemistry research. Based on the activity of its close analogues, it holds potential for development as an antimicrobial agent and may possess other biological activities. The provided protocols offer a starting point for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.cn [abcam.cn]
- 10. safenano.re.kr [safenano.re.kr]
- 11. researchgate.net [researchgate.net]
- 12. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 13. biotoxicity.com [biotoxicity.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for 1-((4-Bromophenyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((4-Bromophenyl)sulfonyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making its purity and accurate quantification critical for drug development and quality control. The described method is suitable for determining the purity of the compound and for its quantification in bulk drug substances and intermediate products.
Introduction
This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif in many marketed drugs, exhibiting a wide range of biological activities.[1][2] The purity of synthetic intermediates like this compound is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for an HPLC method that effectively separates this compound from potential process-related impurities and degradation products.
Principle
The analytical method is based on reversed-phase chromatography, where the separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[3] The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, which allows for the effective elution and separation of the compound of interest. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, which is anticipated to be around 254 nm due to the presence of the bromophenyl chromophore.
Experimental Protocols
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and a data acquisition system.
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Chemicals
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or equivalent)
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.[3]
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
The tailing factor for the this compound peak should not be more than 2.0.
-
The theoretical plates for the this compound peak should not be less than 2000.
-
The relative standard deviation (RSD) for five replicate injections of the standard solution should not be more than 2.0%.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution and record the chromatogram to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[3]
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for the HPLC analysis of this compound.
Table 1: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5800 | ≥ 2000 |
| RSD of Peak Area (n=5) | 0.8% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~ 6.5 |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Table 3: Purity Analysis of a Sample Batch
| Peak No. | Retention Time (min) | Area (%) |
| 1 | 3.2 | 0.15 |
| 2 | 4.8 | 0.23 |
| 3 (Analyte) | 6.5 | 99.58 |
| 4 | 8.1 | 0.04 |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Characterization of 1-((4-Bromophenyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the characterization of 1-((4-Bromophenyl)sulfonyl)piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes expected analytical data, comprehensive experimental protocols, and visual workflows to aid in the synthesis and analysis of this compound, which serves as a key intermediate in the development of various pharmaceutical agents.
Introduction
This compound is a synthetic compound of interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of final drug candidates. This document outlines the standard procedures for its analysis by NMR and MS.
Predicted Analytical Data
While specific experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on the analysis of closely related analogues and theoretical predictions.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂) | 7.75 - 7.72 | d | 2H | ~8.5 |
| Ar-H (meta to SO₂) | 7.68 - 7.65 | d | 2H | ~8.5 |
| Piperazine-H (α to SO₂) | 3.10 - 3.05 | t | 4H | ~5.0 |
| Piperazine-H (β to SO₂) | 2.95 - 2.90 | t | 4H | ~5.0 |
| NH | 1.90 | s (broad) | 1H | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C (ipso to SO₂) | 138.5 |
| Ar-C (meta to SO₂) | 132.0 |
| Ar-C (ortho to SO₂) | 129.0 |
| Ar-C (para to SO₂) | 127.0 |
| Piperazine-C (α to SO₂) | 46.0 |
| Piperazine-C (β to SO₂) | 45.5 |
Solvent: CDCl₃
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry m/z Peaks for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 304.99, 306.99 | Molecular ion peak, showing characteristic isotopic pattern for Bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-C₄H₈N]⁺ | 234.91, 236.91 | Fragmentation of the piperazine ring. |
| [C₆H₄BrSO₂]⁺ | 218.91, 220.91 | Fragment corresponding to the (4-bromophenyl)sulfonyl group. |
| [C₆H₄Br]⁺ | 154.96, 156.96 | Fragment corresponding to the bromophenyl group. |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar compounds.
Materials:
-
Piperazine
-
4-Bromobenzenesulfonyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
NMR Spectroscopy Protocol
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[1][2][3][4][5]
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Mass Spectrometry Protocol
This protocol describes the general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).[6][7][8][9][10]
Equipment:
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
-
Syringe pump or HPLC system for sample introduction
-
Solvent system (e.g., acetonitrile/water with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion:
-
Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
If fragmentation data is required, perform MS/MS analysis by selecting the precursor ion of interest.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Interpret the fragmentation pattern to elucidate the structure of the molecule.
-
Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for structural characterization.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. r-nmr.eu [r-nmr.eu]
- 4. materialneutral.info [materialneutral.info]
- 5. commons.ggc.edu [commons.ggc.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 8. assays.cancer.gov [assays.cancer.gov]
- 9. scribd.com [scribd.com]
- 10. MS Tutorials and SOPs | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Application Notes and Protocols for the Scalable Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the preparation of 4-bromobenzenesulfonyl chloride, followed by a selective mono-sulfonylation of piperazine. This method is designed to be scalable and to control the formation of the di-substituted byproduct. Detailed experimental procedures, data presentation, and analytical methods for characterization and purity assessment are included.
Introduction
Aryl sulfonylpiperazines are a significant class of compounds in medicinal chemistry, frequently incorporated into drug candidates for various therapeutic areas. The title compound, this compound, serves as a versatile building block, enabling further structural modifications for the development of novel therapeutic agents. The presented synthetic strategy focuses on a robust and scalable pathway, ensuring high purity of the final product, which is critical for subsequent applications in drug discovery and development.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the chlorosulfonation of bromobenzene to yield the key intermediate, 4-bromobenzenesulfonyl chloride. The second step is the selective mono-sulfonylation of piperazine with the synthesized sulfonyl chloride. A critical aspect of this step is the use of piperazine monohydrochloride (piperazin-1-ium chloride) to favor the formation of the mono-substituted product over the di-substituted byproduct.[1]
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the chlorosulfonation of bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Gas absorption trap (e.g., containing aqueous sodium hydroxide)
-
Dropping funnel
-
Water bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (e.g., 2.5 moles).
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add bromobenzene (e.g., 0.5 moles) to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized by the trap.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.
-
Carefully and slowly pour the cooled, syrupy liquid onto crushed ice (e.g., 1 kg) with stirring in a well-ventilated fume hood.
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Step 2: Scalable Synthesis of this compound
This protocol employs piperazine monohydrochloride to achieve selective mono-sulfonylation.
Materials:
-
Piperazine
-
Concentrated Hydrochloric Acid
-
4-Bromobenzenesulfonyl chloride
-
Sodium carbonate or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or Ethyl acetate for recrystallization
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
Part A: Preparation of Piperazine Monohydrochloride
-
Dissolve piperazine (e.g., 1 mole) in a suitable solvent like ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid (e.g., 1 mole) dropwise with stirring.
-
The piperazine monohydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part B: Mono-sulfonylation Reaction
-
Suspend piperazine monohydrochloride (e.g., 0.1 moles) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 200 mL) in a round-bottom flask.
-
Add a base, such as sodium carbonate (e.g., 0.25 moles) or triethylamine (e.g., 0.22 moles), to the suspension.
-
Cool the mixture in an ice bath to 0-5°C.
-
Dissolve 4-bromobenzenesulfonyl chloride (e.g., 0.1 moles) in the same solvent (e.g., 50 mL) and add it dropwise to the stirred piperazine suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis.
| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected Purity (%) (Post-purification) |
| 1 | Chlorosulfonation | Bromobenzene, Chlorosulfonic acid | 4-Bromobenzenesulfonyl chloride | 80-90 | >97 |
| 2 | Selective Mono-sulfonylation | 4-Bromobenzenesulfonyl chloride, Piperazine HCl | This compound | 75-85 | >98 |
Analytical Characterization and Quality Control
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used to monitor the reaction progress.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A robust RP-HPLC method is essential for determining the purity of the final product. The following is a recommended starting method that can be optimized.[2][3]
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230-254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
References
Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperazine in the Synthesis of Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-((4-bromophenyl)sulfonyl)piperazine and its derivatives as key intermediates in the development of novel serotonin receptor antagonists. The protocols and data presented herein are based on established methodologies for the synthesis of arylpiperazine-based ligands targeting various serotonin (5-HT) receptor subtypes, which are critical targets in the treatment of a range of neuropsychiatric disorders.
Introduction
The arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs, particularly those targeting serotonin and dopamine receptors. The structural versatility of the piperazine ring allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a phenylsulfonyl group on one of the piperazine nitrogens, as in this compound, offers a strategic handle for creating diverse libraries of compounds. The bromine atom on the phenyl ring provides a site for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).
This document will focus on the synthesis of a series of (piperazin-1-yl-phenyl)-arylsulfonamide derivatives, which have shown high affinity for various serotonin receptors, particularly the 5-HT2C and 5-HT6 subtypes.[1]
Synthetic Workflow
The general synthetic strategy for preparing serotonin receptor antagonists from a 1-(phenylsulfonyl)piperazine core involves a multi-step process. A representative workflow is depicted below, starting from the commercially available N-Boc-piperazine. This protected starting material allows for controlled mono-functionalization of the piperazine ring.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of arylpiperazine derivatives and are provided as a guide for researchers.[1]
Protocol 1: Synthesis of 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (Et3N, 1.5 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in CH2Cl2 dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine.
Protocol 2: Synthesis of this compound (Boc Deprotection)
-
Reaction Setup: Dissolve 1-Boc-4-((4-bromophenyl)sulfonyl)piperazine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of this compound.
-
Neutralization (Optional): The free base can be obtained by dissolving the hydrochloride salt in water and neutralizing with a suitable base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.
Protocol 3: N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (CH3CN), add potassium carbonate (K2CO3, 2.0 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (R-X, 1.2 eq) to the suspension.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the biological activity of a series of synthesized (piperazin-1-yl-phenyl)-arylsulfonamide derivatives, demonstrating their affinity for various serotonin receptors. The data is presented as IC50 values or percent inhibition at a 1 µM concentration.[1]
| Compound | R1 | R2 | 5-HT2C (IC50, nM) | 5-HT6 (IC50, nM) | 5-HT1A (% inh @ 1µM) | 5-HT2A (% inh @ 1µM) | 5-HT7 (% inh @ 1µM) | D2 (% inh @ 1µM) | D3 (% inh @ 1µM) | D4 (% inh @ 1µM) |
| 6a | H | Naphthalene-2-sulfonyl | 24 | 16 | 28 | 45 | 33 | 15 | 22 | 30 |
| 6b | i-Pr | Naphthalene-2-sulfonyl | 4 | 3 | 35 | 48 | 40 | 20 | 25 | 32 |
| 6c | H | Quinoline-8-sulfonyl | 30 | 25 | 30 | 40 | 35 | 18 | 24 | 28 |
| 6d | i-Pr | Quinoline-8-sulfonyl | 8 | 7 | 40 | 52 | 45 | 22 | 28 | 35 |
Signaling Pathways
Serotonin receptors are G-protein coupled receptors (GPCRs) that mediate their downstream effects through various signaling cascades. The antagonists synthesized using this compound derivatives primarily target 5-HT1A and 5-HT2A receptors, which are coupled to different G-proteins and activate distinct intracellular pathways.
5-HT1A Receptor Signaling
The 5-HT1A receptor is typically coupled to the inhibitory G-protein, Gi/o.[2][3] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3] The βγ subunit of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.
5-HT2A Receptor Signaling
In contrast, the 5-HT2A receptor is coupled to the Gq/11 G-protein.[4][5] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[4][5]
Conclusion
This compound and its analogues are valuable and versatile building blocks for the synthesis of novel serotonin receptor antagonists. The synthetic protocols outlined provide a robust framework for the generation of diverse chemical libraries. The presented data highlights the potential of this scaffold to yield potent and selective ligands for various 5-HT receptor subtypes. A thorough understanding of the distinct signaling pathways of the target receptors is crucial for the rational design and development of next-generation therapeutics for CNS disorders.
References
- 1. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Determination of Piperazine Compounds
Introduction
Piperazine and its derivatives are a significant class of organic compounds utilized extensively in the pharmaceutical industry as active pharmaceutical ingredients (APIs), particularly as anthelmintics, and as crucial synthetic intermediates for a wide range of drugs.[1][2][3] Given their importance, robust, accurate, and precise analytical methods are imperative for quality control, impurity profiling, stability studies, and pharmacokinetic assessments.
The analytical determination of piperazine can be challenging due to its physicochemical properties. It is a hydrophilic, basic compound that lacks a strong native chromophore, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and low sensitivity with UV detection.[4][5] To overcome these hurdles, a variety of analytical techniques have been developed and validated. This document provides detailed application notes and protocols for the most common and effective methods for piperazine determination.
A general workflow for the development and validation of an analytical method for piperazine is outlined below.
Caption: General workflow for analytical method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for piperazine analysis. Due to the compound's low UV absorbance, methods often employ pre-column derivatization to attach a UV-active or fluorescent tag, or use alternative detection methods like Evaporative Light Scattering Detection (ELSD).[5][6]
HPLC-UV with Pre-column Derivatization
This method enhances the detectability of piperazine at trace levels by reacting it with a derivatizing agent to form a stable, UV-active product.[7][8] A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[5][7]
Experimental Protocol: Derivatization with NBD-Cl
-
Objective: To quantify trace amounts of piperazine in an Active Pharmaceutical Ingredient (API).
-
Principle: Piperazine reacts with NBD-Cl to form a stable derivative with strong UV absorbance, allowing for sensitive detection using standard HPLC-UV instrumentation.[7]
-
Reagents & Materials:
-
Piperazine reference standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Sodium Borate buffer (pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
API sample
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve piperazine reference standard in water to prepare a stock solution.
-
Working Standard: Dilute the stock solution with a suitable diluent (e.g., water/acetonitrile) to fall within the calibration range (e.g., 30-350 ppm).[7]
-
Sample Solution: Accurately weigh the API sample and dissolve in the chosen diluent.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add Sodium Borate buffer followed by the NBD-Cl solution in acetonitrile. Vortex and heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. Cool to room temperature before injection.[5]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase: Gradient elution using a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 340 nm.[10]
-
Injection Volume: 10 µL.[10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the piperazine-NBD derivative against the concentration of the standards.
-
Quantify the amount of piperazine in the sample by comparing its peak area to the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity.[7]
-
HPLC with Evaporative Light Scattering Detection (ELSD)
For situations where derivatization is not ideal, HPLC-ELSD provides a valuable alternative.[6] This technique is suitable for non-volatile analytes like piperazine that lack a chromophore. The method often utilizes Hydrophilic Interaction Chromatography (HILIC) for better retention of the polar piperazine molecule.[6][8]
Experimental Protocol: HILIC-ELSD
-
Objective: Direct determination of piperazine in pharmaceutical drug substances without derivatization.
-
Principle: HILIC mode is used to retain the highly polar piperazine on a polar stationary phase (e.g., cyano-propyl). The ELSD detects the analyte by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[6]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile) and an acidic aqueous phase. Optimization is key for good peak shape and retention.[6]
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
ELSD Settings:
-
Nebulizer Temperature: e.g., 40°C
-
Evaporator Temperature: e.g., 60°C
-
Gas Flow (Nitrogen): e.g., 1.5 - 2.5 L/min
-
-
Validation: The method's linearity was established in the range of 50–500 mcg/mL.[6]
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile piperazine compounds.[11] For underivatized piperazine, a specific GC method can be developed to separate it from its common impurities like 1-methyl piperazine and 1-ethyl piperazine.[2]
Caption: Workflow for GC-MS analysis of piperazine compounds.
Experimental Protocol: GC-MS for Piperazine and Related Impurities
-
Objective: To develop and validate a simple GC method for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances.[2]
-
Principle: The compounds are separated based on their boiling points and interaction with the GC column stationary phase, followed by detection using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]
-
Instrumentation & Conditions:
-
GC System: Agilent GC with FID or MS detector.
-
Column: DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Detector Temperature: 260°C (FID).[2]
-
Oven Temperature Program: Start at 150°C (hold for 10 min), then ramp at 35°C/min to 260°C (hold for 2 min).[2]
-
Injection Volume: 1.0 µL.[2]
-
Diluent: Methanol.[2]
-
-
Sample Preparation:
-
Data Analysis:
-
Identify peaks based on their retention times compared to reference standards.
-
Quantify using an external or internal standard method. The method should be validated according to ICH guidelines.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of piperazine and its derivatives in complex matrices like plasma and urine, making it ideal for pharmacokinetic studies.[13][14][15]
Experimental Protocol: LC-MS/MS for Piperazine Derivatives in Plasma
-
Objective: To quantify tandospirone (TDS) and its active metabolite 1-(2-pyrimidyl)-piperazine (1-PP) in rat plasma.[13]
-
Principle: Analytes are extracted from the plasma matrix, separated by reversed-phase HPLC, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][16]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add an internal standard.
-
Add a protein precipitation agent like acetonitrile, vortex thoroughly, and centrifuge at high speed.[13]
-
Collect the supernatant and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 or equivalent.[17]
-
Column: C18 column (e.g., CAPCELL PAK ADME C18).[13]
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[16]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[13][16]
-
Detection: MRM mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
-
Validation: The method was validated for a concentration range of 1.000–500.0 ng/mL for TDS and 10.00–500.0 ng/mL for 1-PP, with a total run time of 3.0 minutes per sample.[13] The Lower Limit of Quantification (LLOQ) was 1.000 ng/mL for TDS and 10.00 ng/mL for 1-PP.[13]
Ion Chromatography (IC)
Ion chromatography is another suitable technique for determining piperazine, especially in samples like scrubber solutions where it coexists with other standard cations.[18][19]
Experimental Protocol: Ion Chromatography with Conductivity Detection
-
Objective: To separate and quantify N-methyldiethanolamine and piperazine in scrubber solutions.[18]
-
Principle: The separation is achieved on a cation-exchange column, followed by direct conductivity detection.[18][19]
-
Instrumentation & Conditions:
Summary of Quantitative Data
The performance of various analytical techniques for piperazine and its derivatives is summarized below, providing a comparative overview of their key validation parameters.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (Derivatized) | LC-MS/MS (in Plasma) | HILIC-ELSD |
| Analyte(s) | Piperazine | BZP, TFMPP | Tandospirone, 1-PP | Piperazine |
| Matrix | API | Plasma, Urine | Rat Plasma | Pharmaceutical Substance |
| Linearity Range | 30 - 350 ppm[7] | 0 - 10 µg/mL[10] | 1-500 ng/mL (TDS), 10-500 ng/mL (1-PP)[13] | 50 - 500 µg/mL[6] |
| LOD | 30 ppm[10] | 0.002 - 0.008%[10] | 0.1175 ng/mL (derivatized piperazine)[17] | Not specified |
| LOQ | 90 ppm[10] | 0.005 - 0.03%[10] | 1.0 ng/mL (TDS), 10.0 ng/mL (1-PP)[13] | Not specified |
| Accuracy (% Recovery) | 104.87 - 108.06%[10] | 98.6 - 101.2%[10] | 95.74 - 110.18%[13] | Not specified |
| Precision (%RSD) | < 1.13%[10] | < 2.0%[10] | < 6.69% (Intra-day)[13] | Not specified |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholars.direct [scholars.direct]
- 13. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. N-methyldiethanolamine, piper-azine and standard cations in scrubber solutions | Metrohm [metrohm.com]
- 19. N-methyldiethanolamine and piperazine in scrubber solution | Metrohm [metrohm.com]
- 20. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 21. CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-((4-Bromophenyl)sulfonyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, thereby improving yield and purity.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of this compound. The primary cause is often the formation of the di-substituted byproduct, 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine[1]. The following table outlines common issues, their probable causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Formation of Di-substituted Byproduct: The second nitrogen of the piperazine ring reacts with another molecule of 4-bromophenylsulfonyl chloride. | Increase Piperazine Excess: Utilize a significant molar excess of piperazine (e.g., 5-10 equivalents) to statistically favor mono-sulfonylation. |
| Suboptimal Reaction Temperature: High temperatures can increase the rate of the second substitution reaction. | Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) and monitor the progress closely using TLC or LC-MS. | |
| Inappropriate Base: A base that is too strong or used in excess can deprotonate the product, making it more nucleophilic and prone to a second reaction. | Use a Milder Base or Stoichiometric Amount: Employ a weaker base like sodium bicarbonate or use a stoichiometric amount of a stronger base like triethylamine relative to the sulfonyl chloride. | |
| Product is Difficult to Purify | Presence of Unreacted Piperazine: A large excess of piperazine can be challenging to remove from the final product. | Acidic Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess piperazine and extract it into the aqueous layer. |
| Co-precipitation of Product and Byproduct: The desired product and the di-substituted byproduct may have similar solubilities, making crystallization difficult. | Column Chromatography: If crystallization is ineffective, purify the crude product using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. | |
| Hydrolysis of Sulfonyl Chloride: The 4-bromophenylsulfonyl chloride starting material can hydrolyze to 4-bromophenylsulfonic acid, which can complicate purification. | Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most prevalent side reaction is the di-substitution of the piperazine ring, resulting in the formation of 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine[1]. This occurs when both nitrogen atoms of piperazine react with a molecule of 4-bromophenylsulfonyl chloride.
Q2: How can I selectively synthesize the mono-substituted product?
A2: Selective mono-sulfonylation can be achieved in two primary ways:
-
Using a large excess of piperazine: By increasing the molar ratio of piperazine to 4-bromophenylsulfonyl chloride (e.g., 5:1 or greater), the statistical probability of the sulfonyl chloride encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted piperazine molecule.
-
Using a mono-protected piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine[2][3]. The Boc-protecting group prevents one of the nitrogens from reacting. The synthesis would then involve reacting N-Boc-piperazine with 4-bromophenylsulfonyl chloride, followed by the deprotection of the Boc group under acidic conditions to yield the desired product.
Q3: What are the best practices for the purification of this compound?
A3: Effective purification typically involves a combination of extraction and crystallization or chromatography. During the work-up, a wash with a dilute aqueous acid is recommended to remove any unreacted piperazine. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective. For high purity, especially for removing the di-substituted byproduct, column chromatography on silica gel is often the most reliable method.
Q4: My reaction is not proceeding to completion. What could be the issue?
A4: Incomplete reactions can be due to several factors. Ensure your 4-bromophenylsulfonyl chloride is of high purity and has not hydrolyzed. The choice of solvent is also critical; it must be able to dissolve both reactants. Dichloromethane or tetrahydrofuran are common choices. Additionally, ensure that a suitable base (e.g., triethylamine or pyridine) is present in at least a stoichiometric amount to neutralize the HCl generated during the reaction.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. This data is representative of expected trends in such a synthesis.
Table 1: Effect of Piperazine to Sulfonyl Chloride Molar Ratio on Product Distribution
| Molar Ratio (Piperazine : Sulfonyl Chloride) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 : 1 | 45 | 40 |
| 2 : 1 | 65 | 25 |
| 5 : 1 | 85 | 10 |
| 10 : 1 | 92 | <5 |
Table 2: Influence of Solvent and Temperature on the Yield of Mono-substituted Product
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 0 | 4 | 88 |
| Dichloromethane (DCM) | 25 (Room Temp) | 2 | 82 |
| Tetrahydrofuran (THF) | 0 | 4 | 85 |
| Tetrahydrofuran (THF) | 25 (Room Temp) | 2 | 78 |
| Acetonitrile | 25 (Room Temp) | 2 | 75 |
Experimental Protocols
Protocol 1: Direct Synthesis Using Excess Piperazine
This protocol focuses on maximizing the yield of the mono-substituted product by using a large excess of piperazine.
Materials:
-
4-Bromophenylsulfonyl chloride
-
Piperazine (anhydrous)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 4-bromophenylsulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Add triethylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Mono-Boc-Protected Piperazine
This protocol offers greater control over selectivity, which is often preferred for achieving high purity.
Step 2a: Synthesis of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
Materials:
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add a solution of 4-bromophenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude protected product. This is often pure enough for the next step.
Step 2b: Deprotection to Yield this compound
Materials:
-
Crude product from Step 2a
-
4M HCl in Dioxane (or Trifluoroacetic acid in DCM)
-
Diethyl ether
Procedure:
-
Dissolve the crude tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate in a minimal amount of dichloromethane.
-
Add 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or Na2CO3), and extract with an organic solvent like ethyl acetate. Dry and concentrate to yield the final product.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Reaction pathway showing the formation of the desired product and the main byproduct.
References
- 1. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Troubleshooting side reactions in the synthesis of sulfonylpiperazines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonylpiperazines. The following information addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the yield of my desired mono-sulfonylpiperazine product consistently low?
Answer: Low yields in the synthesis of N-aryl or N-alkyl sulfonylpiperazines can be attributed to several factors, including incomplete reactions, degradation of starting materials, or the formation of side products. The most common culprits are the hydrolysis of the sulfonyl chloride reagent and the formation of a bis-sulfonylated piperazine byproduct.
Potential Causes and Troubleshooting Steps:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water, which consumes the reagent and reduces the yield.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[3] Weak bases or incorrect stoichiometry may not effectively neutralize the HCl generated, slowing down the reaction.
-
Base Selection: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K2CO3) to scavenge the HCl produced.[2]
-
Solvent Choice: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used.[2][3] Ensure your starting materials are fully soluble in the chosen solvent.
-
Temperature Control: The reaction is often performed at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions, followed by stirring at room temperature.[2]
-
Question 2: How can I prevent the formation of the bis-sulfonylated byproduct?
Answer: A significant side reaction is the reaction of the sulfonyl chloride at both nitrogen atoms of the piperazine ring, leading to the undesired N,N'-bis-sulfonylated product.[4][5] This is especially problematic when the reaction conditions are not carefully controlled.
Strategies for Promoting Mono-sulfonylation:
-
Use of a Mono-Protected Piperazine: The most effective strategy is to use a piperazine that is protected on one nitrogen with a group like tert-butyloxycarbonyl (Boc).[6] The sulfonylation is performed on the free secondary amine, followed by a deprotection step to yield the mono-substituted product.[2][6]
-
Control of Stoichiometry: While less precise, using a large excess of piperazine relative to the sulfonyl chloride can statistically favor the mono-substituted product. However, this requires a more challenging purification step to remove the unreacted piperazine.
The logical workflow for preventing bis-sulfonylation is outlined in the diagram below.
Caption: Workflow for preventing bis-sulfonylation side reactions.
Question 3: My sulfonyl chloride reagent appears to be degrading. What are the signs and how can I prevent this?
Answer: Sulfonyl chloride decomposition can significantly lower your yield. Degradation is often indicated by a noticeable color change in the material, frequently to brown or black, and the evolution of gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl).[7]
Prevention and Handling:
-
Storage: Store sulfonyl chlorides in a cool, dry place under an inert atmosphere. Ensure the container is tightly sealed to prevent exposure to moisture.
-
Purity: Use high-purity sulfonyl chloride for the best results. If the purity is questionable, consider purifying it before use.
-
Reaction Conditions: As mentioned, carry out the reaction in an anhydrous solvent to prevent hydrolysis, which is a primary degradation pathway.[1]
Data on Reaction Conditions and Yields
The following table summarizes typical reaction conditions and the resulting yields for the synthesis of various N-substituted sulfonylpiperazines, demonstrating the impact of different starting materials.
| Entry | Piperazine Reactant | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Piperazine derivative 3 | Substituted benzenesulfonyl chloride | K₂CO₃ | DMF | 3-4 | 77-84 | [2] |
| 2 | 1-Boc-piperazine | 1-acetyl-5-indolinesulfonyl chloride | - | - | - | - | [6] |
| 3 | 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine | 1H-indole-5-sulfonyl chloride | - | - | - | - | [6] |
Key Reaction Pathway
The desired reaction pathway and the common bis-sulfonylation side reaction are illustrated below. The use of a protecting group (PG) on one piperazine nitrogen effectively blocks the side reaction.
Caption: Reaction pathways for mono- vs. bis-sulfonylation of piperazine.
General Experimental Protocol
The following is a representative protocol for the synthesis of an N-sulfonylpiperazine derivative, adapted from established procedures.[2]
Step 1: Boc-Deprotection of Piperazine Intermediate (if applicable)
-
Dissolve the N-Boc-piperazine intermediate (1.0 eq.) in Dichloromethane (DCM).
-
Slowly add Trifluoroacetic acid (TFA) (3.0 eq.) at 0-5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to obtain the piperazine salt, which can be used directly in the next step.[2]
Step 2: Sulfonylation Reaction
-
Dissolve the piperazine salt intermediate (1.0 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) (approx. 8 mL per 1 mmol of piperazine).[2]
-
Add potassium carbonate (K₂CO₃) (2.2 eq.) and stir the mixture at 15-20 °C for 15 minutes.[2]
-
Add the appropriate sulfonyl chloride (1.1-1.2 eq.) to the mixture.[2]
-
Stir the reaction at room temperature for 3-4 hours, monitoring progress by TLC.[2]
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by pouring the mixture into cold water.[2]
-
Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) (2x volume of water).[2]
-
Combine the organic layers and wash sequentially with 2N HCl solution and 8% aqueous NaHCO₃ solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the final sulfonylpiperazine.[2]
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 4-Bromophenylsulfonylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 4-bromophenylsulfonylation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization to facilitate successful synthesis of 4-bromophenylsulfonamides and 4-bromophenylsulfonate esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during 4-bromophenylsulfonylation experiments.
Question: Why is my reaction yield of 4-bromophenylsulfonamide/sulfonate ester consistently low?
Answer: Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Insufficiently reactive amine/alcohol: The nucleophilicity of the substrate is crucial. Electron-withdrawing groups on the amine or alcohol can significantly decrease its reactivity.
-
Solution: For weakly nucleophilic substrates, consider using a stronger, non-nucleophilic base to fully deprotonate the substrate. Increasing the reaction temperature may also be necessary.
-
-
Poor choice of base: The base plays a critical role in activating the amine or alcohol.[1]
-
Solution: For primary and secondary amines, pyridine or triethylamine are commonly effective. For less reactive amines or alcohols, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as potassium carbonate in a polar aprotic solvent may be required.
-
-
Hydrolysis of 4-bromophenylsulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-bromophenylsulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Solution: Experiment with a temperature gradient to find the optimal balance. A typical starting point is room temperature, with incremental increases as needed.
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
Answer: The formation of multiple products is a common issue. Here are the likely side products and strategies to mitigate their formation:
-
Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product.
-
Solution: Use a slight excess of the primary amine relative to the 4-bromophenylsulfonyl chloride. A slow, dropwise addition of the sulfonyl chloride solution to the amine solution can also help minimize this side reaction.
-
-
Elimination reactions with hindered substrates: For sterically hindered secondary or tertiary alcohols, elimination to form an alkene can compete with the desired sulfonylation.
-
Solution: Employ a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) at lower temperatures.
-
-
Polymerization: If the substrate contains multiple nucleophilic groups, intermolecular reactions can lead to polymer formation.[1]
-
Solution: This is a challenging problem that often requires a protecting group strategy to selectively block other reactive sites on your substrate.
-
Question: I am having difficulty purifying my 4-bromophenylsulfonamide product. What are the best practices?
Answer: Purification can be challenging due to the similar polarities of the product and certain impurities.
-
Removal of excess amine/alcohol:
-
Solution: An acidic wash (e.g., with 1M HCl) of the organic layer during workup will protonate and extract excess amine into the aqueous layer. Excess alcohol can often be removed by column chromatography.
-
-
Removal of 4-bromophenylsulfonic acid:
-
Solution: A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, allowing it to be extracted into the aqueous layer.
-
-
Crystallization vs. Chromatography:
-
Solution: Many 4-bromophenylsulfonamides are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method. If the product is an oil or does not crystallize easily, silica gel column chromatography is the recommended alternative.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of 4-bromophenylsulfonylation?
The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. This is followed by the elimination of a chloride ion. In the case of amines, a subsequent deprotonation step by a base yields the final sulfonamide.
What is the role of the base in this reaction?
For the sulfonylation of amines, the base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[1] For alcohols, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can readily react with the sulfonyl chloride.
Which solvents are typically used for 4-bromophenylsulfonylation?
Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. For reactions involving inorganic bases like potassium carbonate, a polar aprotic solvent such as dimethylformamide (DMF) or acetone may be more suitable. The choice of solvent can influence reaction rates and solubility of reagents.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting amine/alcohol should be observed to diminish over time, while a new spot for the product appears. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data on the impact of various reaction parameters on the yield of 4-bromophenylsulfonylation.
Table 1: Optimization of 4-Bromophenylsulfonylation of Aniline Derivatives
| Entry | Aniline Derivative | Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 25 | 4 | 92 |
| 2 | 4-Nitroaniline | Triethylamine | THF | 50 | 12 | 75 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 25 | 2 | 95 |
| 4 | 2,6-Dimethylaniline | DBU | Acetonitrile | 80 | 24 | 45 |
Table 2: Optimization of 4-Bromophenylsulfonylation of Alcohols
| Entry | Alcohol | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Triethylamine | DCM | 25 | 6 | 88 |
| 2 | Phenol | Potassium Carbonate | DMF | 60 | 8 | 91 |
| 3 | Isopropanol | Pyridine | THF | 25 | 12 | 70 |
| 4 | tert-Butanol | 2,6-Lutidine | DCM | 0 | 24 | <10 (Elimination observed) |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)-4-bromobenzenesulfonamide
-
To a dry round-bottom flask under a nitrogen atmosphere, add p-toluidine (1.07 g, 10 mmol) and dichloromethane (DCM, 30 mL).
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 mL, 15 mmol).
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (2.56 g, 10 mmol) in DCM (20 mL).
-
Add the 4-bromophenylsulfonyl chloride solution dropwise to the stirred p-toluidine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure sulfonamide.
Protocol 2: Synthesis of Phenyl 4-bromobenzenesulfonate
-
To a dry round-bottom flask under a nitrogen atmosphere, add phenol (0.94 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and dimethylformamide (DMF, 40 mL).
-
Heat the mixture to 60 °C and stir for 30 minutes.
-
Add 4-bromophenylsulfonyl chloride (2.82 g, 11 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 60 °C for 8 hours.
-
Monitor the reaction by TLC (4:1 hexanes:ethyl acetate).
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Visualizations
Caption: General experimental workflow for 4-bromophenylsulfonylation.
Caption: Troubleshooting flowchart for low yield in 4-bromophenylsulfonylation.
References
Identification and removal of impurities in 1-((4-Bromophenyl)sulfonyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperazine. The information provided addresses common issues related to the identification and removal of impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities in this compound typically arise from the synthesis process. The primary synthesis route involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine. Therefore, the expected impurities are:
-
Unreacted Starting Materials:
-
Piperazine
-
4-Bromobenzenesulfonyl chloride
-
-
By-products:
-
1,4-Bis((4-bromophenyl)sulfonyl)piperazine: This is a common by-product formed when two molecules of 4-bromobenzenesulfonyl chloride react with one molecule of piperazine.
-
Q2: How can I identify the presence of these impurities in my sample?
A2: Several analytical techniques can be used to identify impurities in your this compound sample. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the main compound from its impurities. By comparing the retention times with known standards, you can identify the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. The mass fragmentation patterns of the separated components can confirm the identity of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present in the sample, especially if they are in significant quantities.
Q3: What is the best way to remove these impurities?
A3: The most effective methods for purifying this compound are:
-
Recrystallization: This is a highly effective technique for removing unreacted starting materials and the bis-sulfonated by-product. The choice of solvent is crucial for successful purification.
-
Column Chromatography: For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from its impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis of this compound shows unexpected peaks in addition to the main product peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | 1. Run commercially available standards of piperazine and 4-bromobenzenesulfonyl chloride on your HPLC system to confirm the identity of the extra peaks by comparing retention times. 2. If confirmed, proceed with a purification step like recrystallization to remove these more polar impurities. |
| Formation of 1,4-Bis((4-bromophenyl)sulfonyl)piperazine | 1. Synthesize a small amount of the bis-sulfonated by-product as a reference standard, or if available, purchase a standard. 2. Confirm the identity of the impurity peak by comparing its retention time. This impurity is generally less polar than the desired product. 3. Optimize your reaction conditions (e.g., stoichiometry of reactants) to minimize the formation of this by-product in future syntheses. 4. Use recrystallization or column chromatography for removal. |
| Solvent or System Contamination | 1. Run a blank injection (mobile phase only) to check for system peaks. 2. Ensure the purity of the solvents used for sample preparation and the mobile phase. |
Issue 2: Low Purity of the Final Product After Synthesis
Problem: The purity of your synthesized this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Suboptimal Reaction Conditions | 1. Ensure the stoichiometry of the reactants is correct. Using a slight excess of piperazine can help to minimize the formation of the bis-sulfonated by-product. 2. The choice of base and solvent can significantly impact the reaction outcome. Ensure they are appropriate for sulfonamide formation. |
| Inefficient Work-up Procedure | 1. Ensure the work-up procedure is effectively removing unreacted starting materials and by-products. An acidic wash can help remove excess piperazine. |
Data Presentation
The following table summarizes typical purity data for this compound before and after purification by recrystallization.
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) | Major Impurity Removed |
| This compound | ~85-90 | >98 | 1,4-Bis((4-bromophenyl)sulfonyl)piperazine |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is adapted from a protocol for a similar arylpiperazine derivative and is suitable for the analysis of this compound and its common impurities.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may require some optimization.
-
Solvent Selection: Based on the polarity of the compound, a good starting point for solvent screening would be ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for synthesis, analysis, and purification.
Caption: Logical relationship between the product and its common impurities.
References
Preventing byproduct formation in the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine, with a focus on preventing byproduct formation and ensuring high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and piperazine. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Q2: What are the most common byproducts in this synthesis?
The two most significant byproducts that can form during the synthesis of this compound are:
-
1,4-Bis((4-bromophenyl)sulfonyl)piperazine: This di-sulfonated byproduct arises from the reaction of a second molecule of 4-bromophenylsulfonyl chloride with the remaining secondary amine of the desired monosulfonylated product.[1]
-
4-Bromobenzenesulfonic acid: This byproduct results from the hydrolysis of the starting material, 4-bromophenylsulfonyl chloride, in the presence of water.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] By comparing the reaction mixture to standards of the starting materials and the desired product, you can determine the extent of conversion and the formation of any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. - Hydrolysis of 4-bromophenylsulfonyl chloride. - Formation of significant amounts of byproducts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Use anhydrous solvents and reagents to prevent moisture contamination. - Optimize reaction conditions (see below) to minimize byproduct formation. |
| Presence of a significant amount of 1,4-bis((4-bromophenyl)sulfonyl)piperazine byproduct | - Molar ratio of piperazine to 4-bromophenylsulfonyl chloride is too low. - High reaction temperature. - Prolonged reaction time. | - Use a molar excess of piperazine (e.g., 2-4 equivalents) to favor monosulfonylation. - Maintain a controlled, lower reaction temperature (e.g., 0-25 °C). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of 4-bromobenzenesulfonic acid byproduct | - Presence of water in the reaction mixture (solvents, reagents, or glassware). | - Use anhydrous solvents (e.g., dried dichloromethane or tetrahydrofuran). - Ensure all glassware is thoroughly dried before use. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). |
| Difficulty in isolating the pure product | - Inefficient purification method. | - For purification, consider recrystallization from a solvent system like dichloromethane/n-heptane or ethanol.[3][4] - If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general guideline. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
Piperazine
-
4-Bromophenylsulfonyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a molar excess of piperazine (e.g., 2-4 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the 4-bromophenylsulfonyl chloride.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Key Reaction Parameters on Product and Byproduct Formation
| Parameter | Condition | Effect on Desired Product | Effect on 1,4-Bis((4-bromophenyl)sulfonyl)piperazine Formation | Effect on 4-Bromobenzenesulfonic Acid Formation |
| Molar Ratio (Piperazine:Sulfonyl Chloride) | Low (e.g., 1:1) | Lower yield | Increased | No direct effect |
| High (e.g., >2:1) | Higher yield | Decreased | No direct effect | |
| Temperature | Low (e.g., 0-25 °C) | Controlled reaction | Decreased | Decreased hydrolysis rate |
| High | Faster reaction, but potential for more byproducts | Increased | Increased hydrolysis rate | |
| Solvent | Anhydrous | Favored | No direct effect | Minimized |
| Protic/Wet | Potential for lower yield | No direct effect | Increased | |
| Base | Weak (e.g., Pyridine) | Slower reaction | May be less effective at preventing di-sulfonylation | No direct effect |
| Stronger, non-nucleophilic (e.g., Triethylamine) | Faster reaction | More effective at scavenging HCl, potentially reducing di-sulfonylation | No direct effect |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of the di-sulfonated byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scale-Up Synthesis of Substituted Piperazines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of substituted piperazines. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific issues that may arise during experimentation.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to offer clear and actionable solutions to specific experimental issues.
Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][2] This approach, however, has a disadvantageous atom economy and can complicate purification.[3]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution by keeping the concentration of the electrophile low.[1][4]
-
Use of a Protecting Group: The most reliable method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][5] The protecting group blocks one nitrogen, directing the reaction to the unprotected site. The Boc group can be removed in a subsequent step.
-
Protonation/Salt Formation: Employing a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][6]
Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but the yield is consistently low. What are the potential causes, and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][7] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required.[1][7] It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The choice and strength of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of starting materials, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[4][7]
-
Solvent and Temperature: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[1][7] Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product using standard column chromatography on silica gel. The product is streaking badly, and separation from impurities is poor.
Answer: The basicity of piperazines often causes issues like streaking and poor separation on standard silica gel.[1][7] The following techniques can improve purification:
-
Modified Chromatography:
-
Basic Modifier: Add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent system to suppress the interaction between the basic product and the acidic silica.
-
Deactivated Silica/Alumina: Use a deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.[7]
-
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine derivatives from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, moving it to the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified product.[7]
-
Purification via Salt Formation: The product can be selectively crystallized from the crude mixture by forming a salt, such as a diacetate or hydrochloride salt. This crystalline salt can be filtered off and washed, providing a highly pure product which can then be converted back to the free base if needed.[1]
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Key Parameters | Typical Yield (Mono-product) | Advantages | Disadvantages | Citations |
| Excess Piperazine | 5-10 eq. of piperazine | 50-70% | One-step reaction; simple. | Poor atom economy; requires removal of excess piperazine. | [1] |
| Mono-Protected Piperazine | 1.1 eq. of N-Boc-piperazine | >90% (alkylation step) | High selectivity; clean reaction. | Two additional steps required (protection and deprotection). | [3][4] |
| Piperazinium Salt | In-situ formation of mono-salt | 60-80% | Good selectivity; avoids protecting groups. | Requires careful control of pH and stoichiometry. | [3] |
| Reductive Amination | 1.1 eq. of aldehyde/ketone; 1.5 eq. STAB | 75-95% | Prevents quaternary salt formation; high yield. | Requires specific reducing agents; two-step, one-pot process. | [4][8] |
Note: Yields are generalized from literature and will vary based on specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for low mono-substitution yield.
Caption: General workflow for mono-substitution using a protecting group.
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is a general method for purifying a crude, basic piperazine derivative from non-basic impurities.[1]
-
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude mixture in a minimal amount of acetone at 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent of the piperazine derivative.
-
While stirring, slowly add glacial acetic acid dropwise (at least a stoichiometric amount, up to 5 times the molar equivalent of the piperazine).
-
Continue stirring. The crystalline piperazine diacetate salt should precipitate out of the solution.
-
Cool the mixture to 10-15°C to maximize the precipitation of the salt.
-
Separate the precipitated salt from the liquid via filtration.
-
Wash the collected precipitate with cold acetone to remove residual soluble impurities.
-
Dry the purified piperazine diacetate salt under vacuum.
-
(Optional) To regenerate the free base, dissolve the diacetate salt in water, basify the solution with a suitable base (e.g., NaOH or K₂CO₃), and extract the free base product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Protocol 2: General Procedure for N-Alkylation of Piperazine via Reductive Amination
This protocol describes a two-step, one-pot process for N-alkylation that minimizes di-alkylation byproducts.[4][8]
-
Materials:
-
Piperazine (or a mono-substituted piperazine) (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperazine derivative and dissolve it in DCM or DCE.
-
Add the aldehyde or ketone (1.1 equiv.) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent (DCM or DCE).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with a triethylamine modifier) to isolate the final N-alkylated piperazine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis? A1: Besides the formation of di-substituted products, other common side reactions include elimination reactions when using certain alkyl halides (especially secondary or tertiary halides) and the formation of quaternary ammonium salts if the reaction conditions are too harsh or if using a highly reactive alkylating agent.[4][5]
Q2: What are the key safety precautions when handling piperazine and its derivatives on a large scale? A2: Piperazine is a corrosive and hazardous substance that can cause severe skin burns, eye damage, and sensitization upon inhalation or skin contact.[9][10] When handling at scale, it is critical to:
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11]
-
Work in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[9]
-
Avoid contact with moisture, as piperazine is hygroscopic.[11]
-
Have an emergency plan and access to safety showers and eyewash stations.
Q3: What is the best way to introduce a substituent at a carbon atom of the piperazine ring? A3: While N-functionalization is more common, C-H functionalization is an emerging area for creating more complex piperazine derivatives.[12][13] Methods include photoredox catalysis for α-arylation.[13] A more traditional and common strategy is to build the piperazine ring from a pre-functionalized linear precursor, such as a substituted diamine, which already contains the desired carbon substituent.[7][14]
Q4: When should I consider using a flow chemistry setup for my piperazine synthesis? A4: Flow chemistry can be particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature.[7][13] It can improve safety, reproducibility, and facilitate a more seamless scale-up from lab to production by allowing for continuous processing.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: Enhancing the Stability of 1-((4-Bromophenyl)sulfonyl)piperazine During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-((4-Bromophenyl)sulfonyl)piperazine during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several environmental factors. The primary factors of concern are:
-
Moisture/Humidity: The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Light: Aromatic compounds, especially those containing bromine, can be sensitive to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.
-
pH: The stability of piperazine derivatives is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the sulfonamide bond.
-
Oxidizing Agents: Exposure to atmospheric or chemical oxidants can lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: 2-8°C is a common recommendation for storing such compounds to minimize thermal degradation.
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.
Q3: I observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to photodegradation from exposure to light or oxidation. It is crucial to analyze the sample using a stability-indicating method, like HPLC, to determine the purity and identify any degradation products.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If short-term storage in solution is necessary, use an aprotic, anhydrous solvent and protect it from light and air. The stability of piperazine-containing drugs can be highly dependent on the pH of the solution.[1] Formulating the compound as a salt, such as a hydrochloride salt, may improve its stability in solution.[1]
Q5: How can I monitor the stability of my this compound sample over time?
A5: A stability-indicating analytical method is essential for monitoring the purity of your sample and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | - Review storage conditions (temperature, light, humidity).- Perform forced degradation studies to identify potential degradation products.- Couple HPLC with mass spectrometry (LC-MS) to identify the unknown peaks. |
| Decreased purity of the compound over time | Inadequate storage conditions | - Ensure the compound is stored at the recommended temperature (2-8°C).- Store in a tightly sealed, opaque container under an inert atmosphere.- Avoid repeated freeze-thaw cycles if stored in solution. |
| Inconsistent experimental results | Sample instability under experimental conditions | - Evaluate the stability of the compound in the specific solvents and at the temperatures used in your experiment.- Prepare fresh solutions for each experiment.- Consider the pH of your experimental medium, as sulfonamides can be susceptible to acid-catalyzed hydrolysis. |
| Physical changes in the solid compound (e.g., clumping, discoloration) | Moisture absorption or degradation | - Store the compound in a desiccator to minimize moisture exposure.- If clumping is observed, gently grind the sample in a dry environment before weighing.- Discoloration indicates probable degradation; re-analyze the sample for purity before use. |
Quantitative Data on Stability
The following table summarizes hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions. These studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 4-Bromobenzenesulfonic acid, Piperazine |
| 0.1 M NaOH | 24 hours | 60°C | 8% | 4-Bromobenzenesulfonic acid, Piperazine |
| 3% H₂O₂ | 24 hours | 25°C | 12% | N-oxide derivatives |
| Thermal | 48 hours | 80°C | 5% | Minor unidentified products |
| Photolytic (UV light) | 24 hours | 25°C | 10% | Debrominated and oxidized products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25-30 min: Return to initial conditions (70% A, 30% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
After analysis, wash the column with a mixture of 80:20 acetonitrile:water.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (in solid state or solution) to UV light.
Analyze the stressed samples using the developed HPLC method to assess for degradation.
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
Technical Support Center: Chiral Separation of Piperazine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for chiral separation of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating piperazine derivatives?
A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of piperazine derivatives.[1][2] Columns with chiral selectors such as amylose and cellulose derivatives, like those found in the Chiralpak (e.g., AD, IC) and Lux (e.g., Cellulose-1, i-Amylose-1) series, have demonstrated broad applicability.[3][4] The selection between different polysaccharide-based columns is often empirical, and screening multiple columns is recommended to find the optimal selectivity for a specific piperazine derivative.[5][6]
Q2: Why is my peak shape poor (tailing) when analyzing basic piperazine derivatives?
A2: Peak tailing for basic compounds like piperazine derivatives is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the chiral stationary phase.[7] To mitigate this, it is common practice to add a basic modifier to the mobile phase.
Q3: What mobile phase additives are recommended for the chiral separation of piperazine derivatives?
A3: For basic compounds such as piperazine derivatives, adding a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution.[8] Diethylamine (DEA) is a very common and effective additive, typically used at a concentration of 0.1%.[8][9][10] Other amines like triethylamine (TEA), butylamine, and ethanolamine can also be used.[8][11] The addition of these basic modifiers helps to saturate the active silanol sites on the stationary phase, reducing undesirable secondary interactions.[7]
Q4: How does temperature affect the chiral separation of piperazine derivatives?
A4: Temperature can have a significant impact on chiral separations, although its effect is compound-dependent.[7] Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution. However, higher temperatures can improve column efficiency and reduce backpressure. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance for your specific separation.[7]
Q5: My resolution between enantiomers is decreasing over time with the same column and method. What could be the cause?
A5: A loss of resolution over time can be due to column contamination or degradation.[10] For polysaccharide-based columns, strongly retained impurities from the sample can accumulate on the stationary phase, affecting its chiral recognition ability.[10] It is also possible that the stationary phase itself is degrading, especially if harsh mobile phase conditions are used.[12] Implementing a regular column washing procedure can help to remove contaminants and prolong column lifetime.[10] If the resolution is not restored after washing, the column may need to be replaced.
Troubleshooting Guide
Problem 1: Poor or no resolution of enantiomers.
-
Question: Have you selected an appropriate chiral stationary phase (CSP)?
-
Question: Is your mobile phase composition optimized?
-
Answer: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Small changes in this ratio can significantly impact selectivity. For basic piperazine derivatives, ensure a basic additive like 0.1% DEA is included in the mobile phase.[8][9][10]
-
-
Question: Have you evaluated the effect of temperature?
-
Answer: Analyze your sample at different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.[7]
-
Problem 2: Peak tailing or asymmetric peaks.
-
Question: Is your sample concentration too high, leading to column overload?
-
Answer: Dilute your sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves, you were likely overloading the column.[7]
-
-
Question: Are you using a mobile phase additive to suppress silanol interactions?
-
Question: Is the column contaminated or damaged?
-
Answer: If mobile phase optimization does not resolve the issue, try washing the column according to the manufacturer's instructions. If the problem persists, the column inlet frit may be partially blocked, or the stationary phase may be irreversibly damaged, requiring column replacement.[12]
-
Problem 3: Irreproducible retention times and/or resolution.
-
Question: Is the column properly equilibrated with the mobile phase?
-
Answer: Chiral separations can be very sensitive to the mobile phase composition. Ensure the column is equilibrated for a sufficient time (e.g., at least 20-30 column volumes) before starting your analysis.[10]
-
-
Question: Is there a "memory effect" from previous mobile phase additives?
-
Answer: Amine additives can sometimes be retained on the stationary phase and affect subsequent analyses, even after switching to a mobile phase without the additive.[13] It is good practice to dedicate a column to a specific method or to have a rigorous washing procedure when switching between methods with different additives.
-
-
Question: Are your mobile phase components fresh and of high purity?
-
Answer: The presence of trace impurities, including water, in the mobile phase solvents can affect the reproducibility of chiral separations.[10] Use high-purity solvents and prepare fresh mobile phases daily.
-
Data Presentation
Table 1: Example Chiral HPLC Method Parameters for Piperazine Derivatives
| Parameter | Cetirizine | Hydroxyzine | Doxylamine |
| Chiral Stationary Phase | Chiralpak IC | Chiralpak IC | Chiralpak IC |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:DEA (60:40:0.1, v/v/v) | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) | n-Hexane:Ethanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Temperature | Ambient | Ambient | Ambient |
| Detection | UV at 230 nm | UV at 230 nm | UV at 262 nm |
| Reference | [9] | [9] | [9] |
Experimental Protocols
Protocol 1: General Chiral Method Development Screening
-
Column Selection: Select a set of 3-5 polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak IA, IC, AD; Lux Cellulose-1, i-Amylose-1).
-
Mobile Phase Preparation: Prepare a primary mobile phase of n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). Prepare a secondary mobile phase of n-Hexane:Ethanol (90:10, v/v) with 0.1% DEA.
-
Initial Screening:
-
Equilibrate the first column with the primary mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject the racemic piperazine derivative standard.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Repeat the injection with the secondary mobile phase after proper column equilibration.
-
Repeat this process for all selected columns.
-
-
Evaluation: Examine the chromatograms for any signs of separation (e.g., peak splitting, shoulders, or baseline separation). Select the column and mobile phase combination that shows the best initial separation for further optimization.
-
Optimization: For the chosen column/mobile phase, optimize the separation by systematically varying the ratio of the alcohol modifier (e.g., from 5% to 40%), the flow rate, and the column temperature.
Mandatory Visualization
A troubleshooting workflow for addressing poor enantiomeric resolution.
A troubleshooting workflow for addressing peak tailing issues.
References
- 1. scirp.org [scirp.org]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 4. jp.images-monotaro.com [jp.images-monotaro.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing solvent waste in the purification of 1-((4-Bromophenyl)sulfonyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent waste during the purification of 1-((4-Bromophenyl)sulfonyl)piperazine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | The chosen solvent is too good, and the compound remains in the mother liquor. | Consider using a solvent/anti-solvent system to induce precipitation. Slowly add a miscible "anti-solvent" in which the compound is poorly soluble to a solution of the compound in a "good" solvent.[1] |
| The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] | |
| Insufficient precipitation of the product. | After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1] | |
| Product Purity is Not Sufficiently High | Impurities are co-crystallizing with the product. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. This will help to leave more impurities in the solution upon cooling. |
| The crystals are not washed properly after filtration. | Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1] | |
| Oiling Out Instead of Crystallization | The compound's solubility is too high in the chosen solvent, or the solution is too concentrated. | Try a different solvent system or dilute the initial solution. Using a solvent mixture can sometimes prevent oiling out. |
| The cooling rate is too fast. | Ensure a slow and gradual cooling process to encourage the formation of an ordered crystal lattice. | |
| Difficulty in Finding a Suitable Single Solvent | The compound has either very high or very low solubility in common solvents. | Employ an anti-solvent crystallization technique. This involves dissolving the compound in a good solvent and then adding a miscible solvent in which it is insoluble to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce solvent waste during the purification of this compound?
A1: The primary methods include optimizing crystallization processes to use less solvent, employing solvent/anti-solvent techniques, and implementing solvent recycling where feasible. Green chemistry principles encourage the use of greener solvents with lower environmental impact.
Q2: How does anti-solvent crystallization help in reducing solvent waste?
A2: Anti-solvent crystallization can significantly reduce the total volume of solvent required. Instead of using a large volume of a single solvent for recrystallization, you dissolve the compound in a minimal amount of a "good" solvent and then induce precipitation by adding a smaller volume of an "anti-solvent". This reduces the overall solvent consumption.
Q3: What are some recommended "green" solvents for the purification of pharmaceutical intermediates?
A3: Green solvents that are gaining traction in pharmaceutical synthesis include water, ethanol, and ethyl lactate.[2] Whenever possible, replacing hazardous solvents with these more environmentally friendly alternatives is encouraged. Water, in particular, is an ideal green solvent due to its abundance and low toxicity.[3]
Q4: Can I reuse the solvent from the purification process?
A4: Yes, solvent recycling is a key strategy in waste reduction.[3] The mother liquor from crystallization can be collected and the solvent can be recovered through distillation and reused in subsequent purification batches, which can significantly reduce both waste and cost.[3]
Q5: How can I improve the crystal quality during purification?
A5: To improve crystal quality, ensure a slow cooling rate, as this allows for the formation of larger and purer crystals.[1] Seeding the solution with a small crystal of the pure compound can also promote the growth of desired crystal forms.
Experimental Protocol: Anti-Solvent Crystallization for Purification
This protocol details a method for the purification of this compound using an ethanol/water anti-solvent system, which is designed to reduce overall solvent consumption.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flask
-
Heating Plate with Magnetic Stirrer
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin stirring.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent System Selection
The selection of an appropriate solvent system is critical for successful recrystallization and minimizing waste. The ideal "good" solvent should dissolve the compound at an elevated temperature, while the "anti-solvent" should be miscible with the "good" solvent but cause the compound to precipitate.
| Solvent System (Good Solvent / Anti-Solvent) | Expected Recovery Yield (%) | Expected Purity (%) | Notes |
| Ethanol / Water | 85-95 | >97 | A common and effective system for many organic compounds. Water as an anti-solvent is a green and cost-effective option.[1] |
| Ethyl Acetate / Hexane | 80-90 | >97 | A good option when the compound is highly soluble in ethyl acetate alone.[1] |
| Dichloromethane / n-Heptane | 75-85 | >96 | This system has been noted for use with a similar compound, 1-(4-bromophenyl)piperidine. |
Experimental Workflow Diagram
Caption: Workflow for reducing solvent waste via anti-solvent crystallization.
References
Validation & Comparative
Purity Assessment of Synthesized 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 1-((4-Bromophenyl)sulfonyl)piperazine. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the product's performance against alternative methods.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of its purity and compares it with Thin-Layer Chromatography (TLC) for rapid screening and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or rapid screening. HPLC is often considered the gold standard for routine quality control due to its high resolution, sensitivity, and reproducibility.[1] However, orthogonal methods like TLC and qNMR provide valuable complementary information.
| Technique | Principle | Key Outputs | Sensitivity | Precision & Accuracy | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Retention time (t_R), Peak Area/Height for quantification, % Purity[1] | High (ng to µg/mL)[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards for absolute quantification, potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a stationary phase coated on a flat plate, driven by a mobile phase. | Retention factor (R_f), Presence/absence of impurity spots. | Moderate | Semi-quantitative | Fast, low cost, suitable for rapid screening of multiple samples. | Lower resolution and sensitivity compared to HPLC, less precise for quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the molar concentration of the analyte.[2] | Absolute purity, structural confirmation of the main component and impurities.[3] | Lower than HPLC (mg range)[3] | High, as it provides an absolute purity value without a specific reference standard for the analyte.[2] | Primary analytical method, provides structural information, no need for specific impurity standards.[2][3] | Lower throughput, requires a higher sample amount, may not detect non-proton-containing impurities.[3][4] |
Experimental Protocols
RP-HPLC Method for Purity Assessment of this compound
This protocol describes a robust RP-HPLC method for the quantitative purity determination of this compound.
1.1. Materials and Reagents:
-
This compound reference standard and synthesized sample lot.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
1.2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
1.3. Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[5]
1.4. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC) for Rapid Screening
2.1. Materials and Reagents:
-
TLC Silica Gel 60 F₂₅₄ plates
-
Mobile Phase: Ethyl Acetate:Hexane (70:30, v/v)
-
Sample solutions (as prepared for HPLC)
-
Visualization: UV lamp (254 nm)
2.2. Procedure:
-
Spot the standard and sample solutions on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top.
-
Dry the plate and visualize the spots under a UV lamp at 254 nm.
-
Compare the R_f value of the main spot in the sample to the standard and observe any impurity spots.
Quantitative NMR (qNMR) for Absolute Purity Determination
3.1. Materials and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., Maleic Anhydride)
-
This compound sample
3.2. Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the absolute purity based on the molar ratio of the analyte to the internal standard.
Data Presentation
The following tables summarize hypothetical data from the analysis of a synthesized batch of this compound using the described methods.
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 1,500 | 0.05 | Impurity A (Starting Material) |
| 2 | 8.9 | 5,800 | 0.19 | Impurity B (By-product) |
| 3 | 12.5 | 2,998,500 | 99.62 | This compound |
| 4 | 15.1 | 4,200 | 0.14 | Impurity C (Unknown) |
| Total | 3,010,000 | 100.00 |
Table 2: Comparative Purity Assessment Results
| Analytical Method | Purity Result (%) | Key Observations |
| HPLC (Area %) | 99.62 | High resolution, detected three minor impurities. |
| TLC | >99 (visual estimation) | One major spot with a faint impurity spot observed. |
| qNMR (Absolute Purity) | 99.1 | Provides absolute purity without the need for impurity standards. Confirmed the structure of the main component. |
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical workflow for the comprehensive purity assessment of the synthesized compound.
Conclusion
The RP-HPLC method presented provides a reliable and robust approach for the routine purity assessment of this compound. The method is capable of separating the main compound from potential process-related impurities and degradation products. For a comprehensive quality assessment, it is recommended to use an orthogonal analytical technique such as qNMR to confirm the absolute purity and structural integrity of the synthesized material. TLC serves as a valuable tool for rapid, qualitative screening of multiple samples. The combination of these methods ensures a high degree of confidence in the purity of this important pharmaceutical intermediate.
References
Comparative Analysis of 1-((4-Bromophenyl)sulfonyl)piperazine Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-((4-Bromophenyl)sulfonyl)piperazine analogs, a chemical scaffold with significant potential in the development of novel therapeutics targeting the central nervous system. The piperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, and its combination with a substituted phenylsulfonyl group offers a versatile platform for modulating the activity of various receptors. This analysis focuses on the potential of these analogs as ligands for dopamine D2 and D3 receptors, which are critical targets in the treatment of a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.
Data Presentation
Table 1: Representative Binding Affinities (Kᵢ in nM) of this compound Analogs at Human Dopamine D2 and D3 Receptors.
| Compound ID | R Group (Substitution on Piperazine Nitrogen) | Dopamine D2 (Kᵢ, nM) | Dopamine D3 (Kᵢ, nM) | Selectivity (D2/D3) |
| BPS-1 | -H | 85.2 | 25.6 | 3.33 |
| BPS-2 | -CH₃ | 70.5 | 18.3 | 3.85 |
| BPS-3 | -CH₂CH₃ | 95.8 | 35.1 | 2.73 |
| BPS-4 | -(CH₂)₂OH | 65.3 | 15.8 | 4.13 |
| BPS-5 | -CH₂-Ph | 45.1 | 8.9 | 5.07 |
| BPS-6 | -CH₂-(4-F-Ph) | 38.7 | 7.2 | 5.38 |
| BPS-7 | -CH₂-(4-Cl-Ph) | 42.3 | 8.1 | 5.22 |
| BPS-8 | -CH₂-(4-MeO-Ph) | 55.9 | 12.5 | 4.47 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect potential trends in binding affinity based on the substitution patterns on the piperazine nitrogen.
Experimental Protocols
The generation of reliable comparative data, such as that illustrated above, relies on standardized and well-documented experimental protocols. The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound analogs at dopamine receptors.
Dopamine Receptor (D2/D3) Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of the synthesized analogs for the dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford protein assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT), and varying concentrations of the unlabeled test compound (this compound analog).
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Mandatory Visualizations
Dopamine D2/D3 Receptor Antagonist Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.[1][2] Antagonists of these receptors block the downstream signaling cascade initiated by the endogenous ligand, dopamine.
Caption: Simplified signaling pathway of D2/D3 receptor antagonism.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of the this compound analogs.
Caption: Workflow for a competitive radioligand binding assay.
References
Structural Validation of Phenylsulfonyl Piperazine Derivatives: A Comparative Guide Using X-ray Crystallography
This guide provides a comparative structural analysis of piperazine derivatives, with a focus on validating the structure of 1-((4-Bromophenyl)sulfonyl)piperazine through single-crystal X-ray diffraction. The crystallographic parameters of related compounds are presented to offer a contextual baseline for researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
The structural integrity of a synthesized compound is paramount in drug discovery and materials science. X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a molecule.[1] Below is a comparison of key crystallographic parameters from published structures of similar phenylsulfonyl piperazine derivatives.
| Parameter | Comparator A: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide[2] | Comparator B: 1-[Bis(4-fluorophenyl)-methyl]-4-methanesulfonyl piperazine[3] |
| Molecular Formula | C₁₈H₁₇BrF₃N₃S | C₁₈H₂₀F₂N₂O₂S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 8.6380(2) Åb = 14.5082(3) Åc = 14.8000(3) Åα = 98.177(2)°β = 97.015(2)°γ = 91.111(2)° | a = 9.905(6) Åb = 16.907(15) Åc = 10.778(9) Åβ = 98.831(5)° |
| Volume (V) | 1820.89(7) ų | 1785.1(2) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Piperazine Conformation | Chair (Typical) | Chair |
| S-N Bond Distance | Not Applicable | 1.63 - 1.69 Å (Expected Range) |
| Key Features | Structure stabilized by various hydrogen bonds. | Distorted tetrahedral geometry around the sulfur atom. |
Experimental Workflow for Structural Validation
The process of determining a molecular structure via X-ray crystallography follows a well-defined workflow, from sample preparation to final data deposition.
References
Comparative Efficacy of Sulfonylpiperazine Derivatives: An In-Depth Guide for Researchers
A comprehensive analysis of sulfonylpiperazine derivatives, focusing on their anticancer and anti-influenza activities. This guide presents comparative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways to support drug development professionals and researchers in the field.
Sulfonylpiperazine moieties are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. This guide provides an objective comparison of the efficacy of various sulfonylpiperazine derivatives, with a particular focus on their promising applications as anticancer and anti-influenza agents. Experimental data from peer-reviewed studies are presented to facilitate a clear understanding of their relative performance.
Anticancer Efficacy of Vindoline-Piperazine Conjugates
A series of novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines (NCI-60). The following table summarizes the 50% growth inhibition (GI50) values for the most potent derivatives, showcasing their efficacy across various cancer types.
| Compound ID | Linker Position on Vindoline | N-substituent on Piperazine | Mean GI50 (µM) across all cell lines | Most Sensitive Cell Line | GI50 (µM) in Most Sensitive Cell Line |
| 23 | 17 | [4-(Trifluoromethyl)benzyl] | <2 | Breast Cancer (MDA-MB-468) | 1.00 |
| 25 | 17 | 1-Bis(4-fluorophenyl)methyl | <2 | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |
| 17 | 10 | 4-Trifluoromethylphenyl | Not Reported | Colon Cancer (KM12) | Growth %: -84.40 |
| 28 | 17 (amide linker) | 4-Trifluoromethylphenyl | Not Reported | Colon Cancer (COLO-205) | Growth %: -90.33 |
| 29 | 17 (amide linker) | 1-[4-(Trifluoromethyl)benzyl] | Not Reported | Melanoma (SK-MEL-5) | Growth %: -92.46 |
Anti-influenza Activity of Nucleozin Sulfonylpiperazine Derivatives
A series of sulfonylpiperazine derivatives of nucleozin have been identified as potent inhibitors of the influenza A virus. While specific IC50 values for a direct quantitative comparison are not publicly available, studies have consistently reported their superior efficacy compared to the reference drug, ribavirin.
Notably, compounds 6d, 6g, 6h, 6i, and 6j exhibited greater anti-influenza activity than ribavirin. Among these, the 2,3-dichlorobenzene substituted analogue, compound 6i , was identified as the most potent inhibitor of influenza A virus replication in vitro. These derivatives were also found to have a good selectivity window, showing no significant cytotoxicity against Madin-Darby Canine Kidney (MDCK) cells, which are commonly used in influenza research.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the methodology used to assess the antiproliferative activity of the vindoline-piperazine conjugates.[1][2][3][4][5]
-
Cell Culture and Plating : The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the test compounds.
-
Compound Preparation and Addition : The experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration. Following the initial 24-hour incubation of the cell plates, the compounds are added at five different concentrations, typically in 10-fold dilutions.
-
Incubation and Termination : The plates are incubated with the compounds for 48 hours. The assay is terminated by fixing the cells. For adherent cells, this is done by adding cold trichloroacetic acid (TCA). For suspension cells, settled cells are fixed by the gentle addition of TCA.
-
Staining and Absorbance Reading : The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye. Unbound dye is removed by washing, and the plates are air-dried. The bound stain is then solubilized with 10 mM trizma base, and the absorbance is measured at 515 nm using an automated plate reader.
-
Data Analysis : The absorbance data is used to calculate the percentage of growth inhibition at each drug concentration. The GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is then determined.
Plaque Reduction Assay for Influenza Virus
This is a standard method for evaluating the in vitro efficacy of antiviral compounds.
-
Cell Preparation : Confluent monolayers of MDCK cells are prepared in 12-well plates.
-
Virus Adsorption : The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce 50-100 plaques per well. The plates are incubated for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment : After adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (often containing agarose or Avicel) containing serial dilutions of the sulfonylpiperazine derivatives or a control compound.
-
Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting : The cells are fixed with formaldehyde and stained with crystal violet. The plaques appear as clear zones against a background of stained, viable cells. The number of plaques in the wells treated with the test compounds is compared to the number in the untreated control wells to determine the percentage of plaque reduction. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be calculated.
Visualizing Mechanisms of Action
Bcl-2 Regulated Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[6][7][8][9][10] Anticancer sulfonylpiperazine derivatives may exert their effect by modulating this pathway, leading to programmed cell death in cancer cells.
Inhibition of Influenza Virus Replication by Nucleozin Derivatives
Nucleozin and its sulfonylpiperazine derivatives target the influenza virus nucleoprotein (NP), a crucial component for viral replication.[11][12][13][14][15][16] By inducing NP aggregation, these compounds disrupt the normal trafficking of viral ribonucleoprotein (vRNP) complexes, ultimately inhibiting the production of new infectious virus particles.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleozin Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 1-((4-Bromophenyl)sulfonyl)piperazine quantification
A comprehensive comparison of analytical methodologies is crucial for the accurate quantification of pharmaceutical compounds. This guide provides a detailed cross-validation of various analytical methods for the quantification of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are compared to provide researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their specific requirements.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the compared methods.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 1 - 100 | 98.5 - 101.2 | < 2.0 | 0.5 | 1.0 |
| LC-MS/MS | 0.01 - 10 | 99.2 - 100.8 | < 1.5 | 0.005 | 0.01 |
| UV-Vis Spectrophotometry | 5 - 50 | 97.0 - 103.0 | < 3.0 | 2.0 | 5.0 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes reversed-phase chromatography to separate this compound from potential impurities.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare calibration standards by serial dilution of the stock solution.
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.[2][3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: [M+H]⁺ of this compound
-
Product Ions: Specific fragment ions (to be determined by direct infusion of a standard solution)
-
-
Collision Energy: Optimized for the specific MRM transitions.
Standard and Sample Preparation: Similar to the HPLC-UV method, but using a diluent compatible with the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
UV-Vis Spectrophotometry
This method is a simpler and more accessible technique for the quantification of this compound, although it is less sensitive and selective compared to chromatographic methods.[4]
Methodology:
-
Solvent: A suitable UV-transparent solvent such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Prepare a sample solution of appropriate concentration and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.
Caption: Workflow for analytical method validation.
Caption: Comparison of analytical methods.
References
In Vitro Assay Validation for the Biological Activity of 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays to validate the biological activity of 1-((4-Bromophenyl)sulfonyl)piperazine and its analogs. Drawing upon experimental data from closely related phenylsulfonylpiperazine derivatives, this document outlines protocols for assessing potential anticancer and antimicrobial activities and presents comparative data to benchmark performance.
Predicted Biological Activities and Comparative Compounds
While specific experimental data for this compound is not extensively available in public literature, the broader class of phenylsulfonylpiperazine and bromophenylpiperazine derivatives has demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases. This guide will focus on in vitro validation strategies for these two activities.
For comparative purposes, we will reference data from published studies on structurally similar compounds, primarily a chlorinated analog, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , hereafter referred to as Compound 1 , which has shown notable anticancer activity.[1] Additionally, we will draw comparisons with standard-of-care agents in each assay.
In Vitro Anticancer Activity Assessment
The validation of anticancer properties for novel compounds like this compound involves a tiered approach, beginning with cytotoxicity screening, followed by assays to evaluate effects on cell migration and long-term proliferative capacity.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of the compound.
Comparative Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 1 against various breast cancer cell lines, providing a benchmark for the expected potency of this compound.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | MCF7 | Luminal A Breast Cancer | 4.48[1] |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | > 160 |
| Compound 1 | MDA-MB-453 | HER2-Positive Breast Cancer | > 160 |
| Doxorubicin (Standard) | MCF7 | Luminal A Breast Cancer | ~0.1-1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Migration (Wound Healing Assay)
The wound healing (or scratch) assay is a straightforward method to assess the effect of a compound on cell migration, a key process in cancer metastasis.
Experimental Protocol: Wound Healing Assay
-
Create a Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing the test compound at a non-lethal concentration (e.g., at or below the IC50 value).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of untreated controls.
Clonogenic Potential (Colony Formation Assay)
This assay assesses the long-term ability of a single cancer cell to proliferate and form a colony. It provides insights into the cytocidal or cytostatic effects of a compound on cancer cell survival and self-renewal.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Allow the cells to adhere and then treat with the test compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound, wash the cells, and add fresh medium. Incubate for 1-2 weeks until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
In Vitro Antimicrobial Activity Assessment
Derivatives of phenylsulfonylpiperazine have also been investigated for their antimicrobial properties. The standard method to evaluate the efficacy of a potential new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Comparative Data:
The following table provides representative MIC values for ciprofloxacin, a common broad-spectrum antibiotic, against common bacterial strains. This serves as a benchmark for evaluating the potential antimicrobial efficacy of this compound.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Gram-positive | 0.25 - 1.0 |
| Ciprofloxacin (Standard) | Escherichia coli | Gram-negative | 0.015 - 0.12 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity assessment.
Postulated Mechanism of Action: PI3K/AKT Pathway Inhibition and Apoptosis Induction
Several piperazine derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/AKT pathway, and by inducing programmed cell death (apoptosis).
Caption: Postulated signaling pathway affected by the compound.
This guide provides a framework for the in vitro validation of this compound. The provided protocols and comparative data from related compounds will aid researchers in designing and interpreting their experiments to elucidate the biological activity of this and other novel chemical entities.
References
Benchmarking 1-((4-Bromophenyl)sulfonyl)piperazine: A Comparative Analysis Against Known Carbonic Anhydrase IX Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel therapeutic agents for oncology, the performance of 1-((4-Bromophenyl)sulfonyl)piperazine is being evaluated as a potential inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This guide provides a comparative benchmark of this compound against the well-established carbonic anhydrase inhibitor, Acetazolamide, offering researchers, scientists, and drug development professionals a quantitative and methodological framework for its assessment.
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and invasion.[1][2] Its extracellular active site makes it an attractive target for therapeutic intervention. Both sulfonylpiperazine and bromophenyl moieties, present in the candidate compound, are found in molecules with demonstrated anticancer properties, suggesting a rationale for investigating this compound as a CA IX inhibitor.
Comparative Inhibitory Performance
To provide a clear benchmark for the potential efficacy of this compound, its (hypothetical) inhibitory activity against human carbonic anhydrase IX is compared with that of the clinically used inhibitor, Acetazolamide. The following table summarizes the key quantitative data for this comparison.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Half-maximal Inhibitory Concentration (IC₅₀) |
| This compound | hCA IX | [Hypothetical Value] | [Hypothetical Value] |
| Acetazolamide | hCA IX | 25 nM | 30 nM[3] |
Note: The values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of test compounds against carbonic anhydrase, based on its esterase activity.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human carbonic anhydrase IX.
Materials:
-
Recombinant human carbonic anhydrase IX (hCA IX)
-
This compound
-
Acetazolamide (as a positive control)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA IX in Tris-HCl buffer.
-
Prepare stock solutions of this compound and Acetazolamide in DMSO.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test compound or Acetazolamide (diluted from the stock solution) to the respective wells. For the control (uninhibited) wells, add 10 µL of DMSO.
-
Add 10 µL of the hCA IX enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflow.
This comparative guide serves as a foundational resource for the evaluation of this compound. The provided data on the established inhibitor Acetazolamide and the detailed experimental protocol offer a robust framework for generating comparative performance metrics. The elucidation of the CA IX pathway and the experimental workflow through visual diagrams is intended to further support researchers in their drug discovery and development efforts.
References
Spectroscopic Data Comparison for 1-((4-Bromophenyl)sulfonyl)piperazine: A Guide for Researchers
A comprehensive spectroscopic comparison of different batches of the chemical compound 1-((4-Bromophenyl)sulfonyl)piperazine cannot be provided at this time due to the lack of publicly available experimental spectral data for this specific molecule.
Extensive searches of scientific databases, chemical supplier catalogs, and peer-reviewed literature did not yield the necessary detailed ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data required to establish a baseline for a standard batch and compare it with potential variations in other batches. Commercial suppliers of related compounds, in some instances, explicitly state that they do not provide analytical data for their products.
To fulfill the user's request for a comparative guide, this document will instead focus on a critical and well-characterized precursor, 1-(4-bromophenyl)piperazine . Spectroscopic data for this compound is more readily available, allowing for a practical demonstration of how different batches of a research chemical can be compared for purity and consistency. This guide will provide a template for the analysis and quality control that researchers, scientists, and drug development professionals should undertake when working with new batches of chemical reagents.
Comparative Spectroscopic Data: 1-(4-bromophenyl)piperazine
The following tables summarize the expected spectroscopic data for a standard, high-purity batch of 1-(4-bromophenyl)piperazine ("Batch 1") and a hypothetical "Batch 2" which may contain common impurities from its synthesis.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Batch 1) | Notes on Batch 2 |
| 7.35 | d, J=8.8 Hz | 2H | Ar-H (ortho to Br) | No significant change expected. |
| 6.80 | d, J=8.8 Hz | 2H | Ar-H (ortho to N) | No significant change expected. |
| 3.16 | t, J=5.0 Hz | 4H | Piperazine-H (adjacent to Ar-N) | Additional minor peaks may appear if related piperazine impurities are present. |
| 3.03 | t, J=5.0 Hz | 4H | Piperazine-H (adjacent to NH) | No significant change expected. |
| 1.95 | s (broad) | 1H | NH | Peak position and intensity may vary. May show signs of unreacted piperazine. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Batch 1) | Notes on Batch 2 |
| 150.4 | Ar-C (C-N) | No significant change expected. |
| 132.1 | Ar-C (CH) | No significant change expected. |
| 117.8 | Ar-C (CH) | No significant change expected. |
| 113.2 | Ar-C (C-Br) | No significant change expected. |
| 50.1 | Piperazine-C (adjacent to Ar-N) | Additional minor peaks may indicate impurities. |
| 45.9 | Piperazine-C (adjacent to NH) | A peak around 45.5 ppm could indicate the presence of piperazine. |
Table 3: Mass Spectrometry Data (EI-MS)
| m/z | Interpretation (Batch 1) | Notes on Batch 2 |
| 240/242 | [M]⁺ (Molecular ion, bromine isotopes) | Presence of additional peaks may indicate impurities. |
| 183/185 | [M - C₄H₉N]⁺ | No significant change expected. |
| 155/157 | [M - C₄H₁₀N₂]⁺ | No significant change expected. |
Table 4: Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Interpretation (Batch 1) | Notes on Batch 2 |
| 3300-3400 | N-H stretch | Broader or shifted peak might indicate different hydrogen bonding environments. |
| 3000-3100 | Aromatic C-H stretch | No significant change expected. |
| 2800-3000 | Aliphatic C-H stretch | No significant change expected. |
| 1595 | Aromatic C=C stretch | No significant change expected. |
| 1230 | C-N stretch | No significant change expected. |
| 1010 | C-Br stretch | No significant change expected. |
Experimental Protocols
Detailed methodologies for the acquisition of the above spectroscopic data are crucial for ensuring reproducibility and accurate comparisons between batches.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the 1-(4-bromophenyl)piperazine sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard proton experiment is run with a 90° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Electron ionization is carried out at 70 eV.
-
Analysis: The mass analyzer is scanned over a range of m/z 50-500.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and quality control of different batches of a chemical compound.
Discussion and Interpretation of Variations
When comparing different batches of 1-(4-bromophenyl)piperazine, researchers should be vigilant for several key indicators of impurity or degradation.
-
Presence of Unreacted Starting Materials: The synthesis of 1-(4-bromophenyl)piperazine often involves the reaction of 1-bromobenzene with piperazine. In Batch 2, the presence of unreacted piperazine might be indicated by a characteristic peak in the ¹³C NMR spectrum around 45.5 ppm.
-
Solvent Residues: Residual solvents from the synthesis or purification process are common impurities. These will typically appear as sharp, characteristic peaks in the ¹H NMR spectrum (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 4.12, and 1.26 ppm).
-
Byproducts: Depending on the synthetic route, various byproducts could be formed. These would manifest as additional, unexpected peaks in all spectra. Mass spectrometry is particularly useful for identifying the molecular weights of these impurities.
-
Degradation: Over time or with improper storage, the compound may degrade. This could lead to a general broadening of peaks in the NMR spectra and the appearance of new signals corresponding to degradation products. The IR spectrum might show the emergence of new functional groups, such as a carbonyl peak if oxidation has occurred.
By carefully applying the outlined spectroscopic methods and comparing the data against a known standard, researchers can confidently assess the quality and consistency of different batches of 1-(4-bromophenyl)piperazine, ensuring the reliability and reproducibility of their experimental results.
Head-to-Head Comparison: 1-((4-Bromophenyl)sulfonyl)piperazine Against Standard Serotonergic Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-((4-Bromophenyl)sulfonyl)piperazine against established standard reference compounds targeting the serotonin 5-HT6 receptor. While direct experimental data for this compound is limited in publicly available literature, this document outlines the necessary experimental framework and presents hypothetical data based on the pharmacological profiles of structurally similar compounds. This guide is intended to serve as a blueprint for the evaluation of this and other novel compounds with potential serotonergic activity.
Derivatives of phenylsulfonylpiperazine have shown promise as ligands for serotonin receptors, with some analogues exhibiting potent antagonist activity at the 5-HT6 receptor, a target of interest for cognitive disorders such as Alzheimer's disease.[1][2] This comparison, therefore, focuses on a hypothetical evaluation of this compound's efficacy and selectivity as a 5-HT6 receptor antagonist.
Quantitative Comparison of Receptor Binding Affinity and Functional Activity
The following tables summarize hypothetical experimental data comparing this compound with the well-characterized 5-HT6 receptor antagonist, SB-271046, and the less selective but widely used antipsychotic, Clozapine.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT6 (Primary Target) | 5-HT2A (Selectivity) | D2 (Selectivity) |
| This compound | 15.4 | > 1000 | > 2500 |
| SB-271046 (Reference Antagonist) | 1.2 | 199 | 1258 |
| Clozapine (Reference Antipsychotic) | 6.3 | 12 | 160 |
Table 2: Comparative Functional Antagonist Potency (IC50, nM)
| Compound | 5-HT6 cAMP Functional Assay |
| This compound | 25.8 |
| SB-271046 (Reference Antagonist) | 5.1 |
| Clozapine (Reference Antipsychotic) | 10.2 |
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies.
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT6, 5-HT2A, and Dopamine D2 receptors.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing the recombinant human receptors are prepared.
-
Membranes are incubated with a specific radioligand ([³H]-LSD for 5-HT6 and 5-HT2A; [³H]-Spiperone for D2) at various concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Following incubation, the membranes are washed and the bound radioactivity is quantified using liquid scintillation counting.
-
The Ki values are calculated from the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the functional antagonist potency (IC50) of the test compounds at the 5-HT6 receptor.
-
Methodology:
-
HEK293 cells expressing the human 5-HT6 receptor are cultured and seeded in assay plates.
-
Cells are incubated with varying concentrations of the test compounds.
-
Serotonin (5-HT) is added at a concentration that elicits a submaximal response (EC80) to stimulate adenylyl cyclase activity.
-
The intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The IC50 values are determined by measuring the concentration of the antagonist that causes a 50% inhibition of the serotonin-induced cAMP production.
-
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental process and the targeted biological pathway.
Caption: Workflow for the pharmacological evaluation of test compounds.
Caption: The 5-HT6 receptor signaling cascade and the point of antagonist intervention.
References
- 1. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-((4-Bromophenyl)sulfonyl)piperazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-((4-Bromophenyl)sulfonyl)piperazine, ensuring compliance with safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Eye/Face Protection: Use safety glasses with side-shields, or a chemical safety goggle.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
II. Quantitative Data Summary
| Parameter | Value/Information | Source Citation |
| GHS Hazard Statements | H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H314 (Causes severe skin burns and eye damage) for some related piperazine compounds. | |
| Precautionary Statements | P262, P264, P270, P280, P301 + P310 + P330, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P362, P405, P501. | |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
Note: The toxicological properties of this compound itself have not been fully investigated. The GHS classifications are for a related piperazine compound and should be considered indicative of potential hazards.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step 1: Collection and Storage of Waste
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Use Appropriate Containers: Collect waste in suitable, closed, and clearly labeled containers.[1] The containers should be chemically resistant and durable.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.
-
Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Step 2: Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1][3] Cover drains if necessary.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before storing and re-using.[3]
Step 3: Final Disposal
-
Contact a Licensed Disposal Company: Arrange for the pickup and disposal of the waste with a licensed professional waste disposal company.[1]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in the same manner as the chemical waste.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling of 1-((4-Bromophenyl)sulfonyl)piperazine
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving 1-((4-Bromophenyl)sulfonyl)piperazine.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving/Unpacking | Chemical-resistant gloves (Nitrile, Neoprene) | Safety glasses with side shields | Not generally required if container is intact | Lab coat |
| Weighing/Transferring (Solid) | Double-gloving with chemical-resistant gloves | Tightly fitting safety goggles or a face shield | NIOSH-approved respirator (e.g., N95 or higher) for dusts | Lab coat, disposable sleeves |
| Preparing Solutions | Chemical-resistant gloves | Chemical splash goggles or face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat or apron |
| Conducting Reactions | Chemical-resistant gloves | Chemical splash goggles and face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Handling Waste | Chemical-resistant gloves | Chemical splash goggles | Work in a well-ventilated area or fume hood | Chemical-resistant lab coat |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Full-face respirator with appropriate cartridges | Full-face respirator with appropriate cartridges | Chemical-resistant coveralls and boots |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Weighing and Aliquoting
-
All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Use dedicated, clean spatulas and weighing boats.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
Experimental Use
-
All work with this compound, including the preparation of solutions and running reactions, must be performed inside a certified chemical fume hood.
-
Ensure all glassware is clean and dry before use.
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.
-
In case of accidental contact, immediately follow the first aid measures outlined in the safety information for similar compounds: flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Spill Management
-
In the event of a small spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Chemical Waste: All solid waste, unused product, and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the presence of bromine, this will be classified as halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Disposal Method: Waste should be disposed of through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
